Product packaging for Mubritinib(Cat. No.:CAS No. 366017-09-6)

Mubritinib

Cat. No.: B1684479
CAS No.: 366017-09-6
M. Wt: 468.5 g/mol
InChI Key: ZTFBIUXIQYRUNT-MDWZMJQESA-N
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Description

Mubritinib has been used in trials studying the treatment of Lung Neoplasm, Renal Neoplasm, Breast Neoplasm, Ovarian Neoplasm, and Pancreatic Neoplasm.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
an ERBB2 kinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23F3N4O2 B1684479 Mubritinib CAS No. 366017-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026014
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
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Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366017-09-6
Record name Mubritinib
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URL https://commonchemistry.cas.org/detail?cas_rn=366017-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mubritinib [USAN:INN]
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Record name Mubritinib
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Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
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Record name MUBRITINIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mubritinib's Evolving Mechanism of Action: From a Selective HER2 Inhibitor to a Mitochondrial Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mubritinib (TAK-165), a compound initially developed by Takeda, was first characterized as a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2; also known as ErbB2). This understanding positioned this compound as a promising therapeutic agent for HER2-overexpressing cancers, particularly breast cancer. However, more recent investigations have unveiled a more complex and arguably primary mechanism of action centered on the disruption of mitochondrial function. This guide provides a comprehensive technical overview of both the originally reported mechanism of this compound as a HER2 inhibitor and the subsequent elucidation of its role as a mitochondrial electron transport chain (ETC) complex I inhibitor, offering a complete picture for researchers in the field.

The Original Paradigm: this compound as a Potent and Selective HER2 Kinase Inhibitor

Initial preclinical studies established this compound as a formidable inhibitor of HER2 tyrosine kinase activity. These foundational studies demonstrated its high potency and remarkable selectivity, distinguishing it from other tyrosine kinase inhibitors (TKIs) of its time.

Biochemical and Cellular Inhibitory Activity

This compound demonstrated potent inhibition of HER2 in various preclinical models. The key quantitative metrics from these early studies are summarized below.

ParameterCell Line/SystemValueReference(s)
IC50 (HER2/ErbB2) BT-474 cells6 nM[1][2][3]
IC50 (Antiproliferative) BT-474 (HER2-overexpressing breast cancer)5 nM[1][3]
IC50 (Antiproliferative) LNCaP (weak HER2 expression)53 nM[1]
IC50 (Antiproliferative) LN-REC4 (weak HER2 expression)90 nM[1]
IC50 (Antiproliferative) T24 (weak HER2 expression)91 nM[1]
IC50 (Antiproliferative) PC-3 (very weak HER2 expression)4.62 µM[1][2]
IC50 (Antiproliferative) HT1376, ACHN (EGFR-overexpressing)>25 µM[1][2]
Selectivity >4000-fold over EGFR, FGFR, PDGFR, Jak1, Src, and BlkNot Applicable[1][3]
Mechanism of HER2 Inhibition and Downstream Signaling

This compound was shown to competitively bind to the ATP-binding pocket within the cytoplasmic catalytic kinase domain of HER2. This action blocks the autophosphorylation and subsequent activation of the HER2 receptor[4]. The inhibition of HER2 phosphorylation leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival, namely the PI3K-Akt and MAPK pathways[1][2][4]. Even at low concentrations (e.g., 0.1 μM), this compound was found to significantly block HER2 phosphorylation in HER2-overexpressing cell lines like BT474[1].

HER2_Signaling_Inhibition cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK This compound This compound This compound->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Figure 1. this compound's original mechanism targeting HER2 signaling.

A Paradigm Shift: this compound as a Mitochondrial Toxin

More recent research, particularly from 2020 onwards, has significantly challenged the initial understanding of this compound's mechanism of action. These studies suggest that this compound's potent anticancer effects, especially in certain contexts like Primary Effusion Lymphoma (PEL), are not primarily driven by HER2 inhibition but rather by its off-target inhibition of the mitochondrial electron transport chain (ETC) complex I[5][6][7][8]. One study went as far as to suggest that this compound does not interact with HER2 at all, and its anticancer activity is solely due to its effect on mitochondria[7].

Evidence for Mitochondrial Inhibition

Several lines of evidence support this revised mechanism:

  • Potent ETC Complex I Inhibition: this compound was found to inhibit the ETC complex I at nanomolar concentrations[5][6][8].

  • Similar Effects to Known Mitochondrial Inhibitors: Other ETC complex I inhibitors, such as Rotenone and Deguelin, demonstrated similar selective growth inhibition in PEL cells, while other receptor tyrosine kinase inhibitors failed to do so[5][8].

  • Metabolic Reprogramming: Treatment with this compound led to a selective inhibition of the maximal oxygen consumption rate (OCR) in PEL cells and altered ATP/ADP and ATP/AMP ratios, indicative of mitochondrial dysfunction[5][6][8].

  • Cardiac Cell Effects: In cardiac cells, which are highly dependent on mitochondrial energy production, this compound was shown to directly inhibit mitochondrial respiratory complex I, leading to a reduced beat rate and eventual cell death[7]. This effect was independent of HER2 inhibition.

  • Identification of a Toxicophore: A specific chemical moiety within this compound, the 1H-1,2,3-triazole, was identified as the "toxicophore" responsible for complex I inhibition. Modification of this group altered the compound's ability to inhibit complex I and its associated anticancer activity[7].

Mitochondrial_Inhibition_Workflow cluster_cellular_effects Cellular Effects This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits ETC_II_V ETC Complexes II-V ETC_I->ETC_II_V Electron Flow OCR Oxygen Consumption Rate Cell_Growth_Inhibition Inhibition of Cell Growth ETC_I->Cell_Growth_Inhibition Leads to Apoptosis Induction of Apoptosis ETC_I->Apoptosis Leads to ATP_Synthase ATP Synthase ETC_II_V->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production

Figure 2. Revised mechanism of this compound via mitochondrial ETC Complex I inhibition.

Experimental Protocols

The characterization of this compound's mechanisms of action relied on a series of key in vitro and in vivo experiments.

HER2 Kinase Inhibition Assays
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 tyrosine kinase activity.

  • Methodology:

    • Cell Culture: BT-474 human breast cancer cells, known for their high level of HER2 expression, were seeded in 24-well plates and cultured overnight[1].

    • Treatment: Cells were treated with varying concentrations of this compound for 2 hours[1].

    • Cell Lysis and Protein Extraction: Cells were harvested and lysed directly in sodium dodecyl sulfate (SDS) sample buffer[1].

    • Electrophoresis and Western Blotting: Equal amounts of total cell extract were separated by SDS-polyacrylamide gel electrophoresis (PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane[1].

    • Immunodetection: The membrane was probed with a primary antibody specific for phosphorylated HER2 (p-HER2). Protein detection was achieved using an enhanced chemiluminescent (ECL) detection method[1].

    • Quantification and Analysis: The extent of HER2 phosphorylation was measured using a lumino-image analyzer. The IC50 value was calculated from a dose-response curve generated by least-squares linear regression[1].

Kinase_Assay_Workflow start Seed BT-474 cells treat Treat with this compound (various concentrations) start->treat lyse Cell Lysis & Protein Extraction treat->lyse sds_page SDS-PAGE lyse->sds_page western_blot Western Blot (PVDF membrane) sds_page->western_blot immunodetection Immunodetection (anti-p-HER2) western_blot->immunodetection quantification Quantification of p-HER2 immunodetection->quantification analysis IC50 Calculation quantification->analysis end Result analysis->end

Figure 3. Experimental workflow for the HER2 Kinase Inhibition Assay.

Cell Proliferation Assays
  • Objective: To determine the antiproliferative effects of this compound on various cancer cell lines with differing levels of HER2 expression.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., BT474, LNCaP, PC-3, etc.) were seeded into 6-well plates and cultured overnight[1].

    • Treatment: Cells were treated continuously with various concentrations of this compound for 72 hours[1].

    • Cell Counting: After the incubation period, the number of viable cells was counted to measure the antiproliferative activity[1].

    • Analysis: IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cells (e.g., UMUC-3, ACHN, LN-REC4) were implanted into immunocompromised mice to form xenograft tumors[2].

    • Treatment: Once tumors reached a certain size, mice were treated with oral administrations of this compound (e.g., 10 or 20 mg/kg per day)[1].

    • Tumor Measurement: Tumor volume was measured regularly throughout the treatment period.

    • Analysis: The treatment/control (T/C) tumor volume ratio was calculated to determine the extent of tumor growth inhibition[1][2].

Conclusion and Future Directions

The story of this compound is a compelling example of the evolving understanding of a drug's mechanism of action. Initially lauded for its high selectivity and potency as a HER2 inhibitor, subsequent research has unveiled a primary role in the disruption of mitochondrial respiration. This dual-mechanism profile, or perhaps a reattribution of its primary mechanism, has significant implications for its clinical development and potential therapeutic applications.

For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive off-target effect profiling and a willingness to revisit and revise initial mechanistic hypotheses. While its development for HER2-positive cancers may have been deprioritized, its potent mitochondrial inhibitory activity could open new avenues for its use in cancers that are particularly dependent on oxidative phosphorylation. Further research is warranted to fully dissect the interplay between its effects on HER2 signaling and mitochondrial function in different cancer contexts. This will be crucial in identifying patient populations who are most likely to benefit from this complex and intriguing molecule.

References

Mubritinib as a Mitochondrial Complex I Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib, initially developed as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), has been repurposed as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its effects on mitochondrial respiration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, mitochondrial medicine, and drug development.

Introduction

This compound (TAK-165) is a small molecule that was first investigated for its therapeutic potential in cancers overexpressing the HER2 receptor.[1][2] However, subsequent research has revealed that its potent anti-cancer effects in several cancer types, including acute myeloid leukemia (AML) and glioblastoma, are primarily mediated through a distinct, off-target mechanism: the inhibition of mitochondrial electron transport chain (ETC) complex I.[3][4][5] This discovery has opened new avenues for the therapeutic application of this compound, particularly in cancers exhibiting a high dependency on oxidative phosphorylation (OXPHOS).[3][6]

This guide will delve into the technical details of this compound's function as a mitochondrial complex I inhibitor, providing the necessary information for its study and potential application in a research and development setting.

Mechanism of Action

This compound functions as a ubiquinone-dependent inhibitor of mitochondrial complex I.[3][7][8] This inhibition disrupts the flow of electrons in the electron transport chain, leading to a decrease in oxidative phosphorylation and ATP production.[9][10] The subsequent energy stress can trigger a cascade of cellular events, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR signaling pathway, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4][10]

Chemical Structure
  • IUPAC Name: 4-[[4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole[11]

  • Molecular Formula: C₂₅H₂₃F₃N₄O₂[11]

  • Molecular Weight: 468.47 g/mol [12]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity as both a mitochondrial complex I inhibitor and an anti-proliferative agent.

Table 1: Mitochondrial Complex I Inhibition
ParameterValueSpecies/SystemReference
IC₅₀ (NADH Oxidation) 19.2 nMBovine heart mitochondrial membranes[9]
Table 2: Anti-proliferative Activity (IC₅₀/GI₅₀)
Cell LineCancer TypeIC₅₀/GI₅₀NotesReference
BT-474 Breast Cancer5 nMHER2-overexpressing[1][7]
LNCaP Prostate Cancer53 nMWeak HER2 expression[1][7]
LN-REC4 Prostate Cancer90 nMWeak HER2 expression[1][7]
T24 Bladder Cancer91 nMWeak HER2 expression[1][7]
PC-3 Prostate Cancer4.62 µMVery faint HER2 expression[1][7]
HT1376 Bladder Cancer>25 µMEGFR-overexpressing[1][7]
ACHN Renal Cancer>25 µMEGFR-overexpressing[1][7]
BC3 Primary Effusion LymphomaNanomolar rangeKSHV-positive[13]
BCBL1 Primary Effusion LymphomaNanomolar rangeKSHV-positive[13]
BC1 Primary Effusion LymphomaNanomolar rangeKSHV-positive[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on mitochondrial function and cell viability.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring the activity of isolated mitochondrial complex I.[14][15]

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

  • Reaction Mixture Preparation: Prepare an assay buffer containing phosphate buffer, pH 7.4, and a ubiquinone analog such as decylubiquinone.

  • Assay Procedure:

    • Add a specific amount of isolated mitochondria (e.g., 20-50 µg of protein) to a cuvette containing the assay buffer.

    • To determine non-specific activity, prepare a parallel sample containing the complex I inhibitor rotenone.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation. The specific complex I activity is the difference between the total rate and the rate in the presence of rotenone. To determine the IC₅₀ of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.

Cellular Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial function.[13][16]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Load the sensor cartridge with sequential injections of this compound (or vehicle control), oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

  • Seahorse XF Assay: Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions. The instrument will measure OCR in real-time before and after each compound injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the log of the this compound concentration.

Cell Proliferation Assay (Crystal Violet Assay)

The crystal violet assay is a simple method for quantifying the relative cell number by staining the DNA and proteins of adherent cells.[1][2][18]

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Fixation: After the treatment period, remove the medium and fix the cells with a solution such as 4% paraformaldehyde or methanol for 10-20 minutes.

  • Staining: Wash the fixed cells with PBS and then stain with a 0.1% to 0.5% crystal violet solution for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to elute the stain.

  • Absorbance Measurement: Measure the absorbance of the eluted stain at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of cells. Calculate the percentage of cell proliferation relative to the control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for its experimental evaluation.

Mubritinib_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects This compound This compound ComplexI Complex I (NADH Dehydrogenase) This compound->ComplexI Inhibits Ubiquinone Ubiquinone ETC Electron Transport Chain OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives ATP ATP OXPHOS->ATP Produces ATP_depletion ATP Depletion ATP->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition AMPK->PI3K_Akt_mTOR Inhibits p27Kip1 p27Kip1 Upregulation AMPK->p27Kip1 Activates CellCycleArrest Cell Cycle Arrest PI3K_Akt_mTOR->CellCycleArrest Leads to p27Kip1->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to

Caption: Mechanism of action of this compound as a mitochondrial complex I inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay: Mitochondrial Complex I Activity Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cell_Viability Cell Viability/Proliferation (MTT, Crystal Violet) Cell_Based_Assays->Cell_Viability Cellular_Respiration Cellular Respiration (Seahorse XF) Cell_Based_Assays->Cellular_Respiration Signaling_Pathways Signaling Pathway Analysis (Western Blot) Cell_Based_Assays->Signaling_Pathways Xenograft_Model Cancer Xenograft Model (e.g., AML, Glioblastoma) Cell_Based_Assays->Xenograft_Model Informs Mubritinib_Treatment This compound Treatment Xenograft_Model->Mubritinib_Treatment Tumor_Growth Tumor Growth Inhibition Mubritinib_Treatment->Tumor_Growth Survival_Analysis Survival Analysis Mubritinib_Treatment->Survival_Analysis

Caption: General experimental workflow for evaluating this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K:e->PIP3:w Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound AMPK AMPK This compound->AMPK Activates (via ATP depletion) AMPK->mTOR Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a compelling example of drug repurposing, with its primary mechanism of anti-cancer activity now understood to be the inhibition of mitochondrial complex I. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound. The detailed protocols and summarized data offer a starting point for further investigation into its efficacy in various cancer models, particularly those reliant on oxidative phosphorylation for their survival and proliferation. Further research into the nuances of its interaction with complex I and the downstream cellular consequences will be crucial for its successful clinical translation.

References

Mubritinib's Impact on Oxidative Phosphorylation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib (TAK-165), initially developed as a HER2/ErbB2 inhibitor, has been repurposed as a potent anti-cancer agent due to its profound effects on mitochondrial respiration. Contrary to its initial proposed mechanism, extensive research has demonstrated that this compound's primary anti-neoplastic activity in a variety of cancers stems from its direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). This targeted disruption of oxidative phosphorylation (OXPHOS) exposes a critical metabolic vulnerability in cancer cells highly dependent on this pathway for energy production and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action on OXPHOS, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound functions as a ubiquinone-dependent inhibitor of ETC Complex I.[1][2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequence of this disruption is a cascade of events that ultimately cripple the cell's ability to produce ATP through oxidative phosphorylation. This leads to a significant decrease in cellular energy, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[3][4] This mechanism has been identified as the primary driver of this compound's anti-cancer effects in various malignancies, including acute myeloid leukemia (AML), primary effusion lymphoma (PEL), glioblastoma, and non-small cell lung cancer.[1][3][4][5]

Quantitative Effects on Oxidative Phosphorylation

The inhibitory effect of this compound on OXPHOS has been quantified across various cancer cell lines using multiple experimental approaches. The following tables summarize the key quantitative data, providing a comparative overview of this compound's potency and impact on mitochondrial function.

Table 1: Inhibitory Potency of this compound

ParameterCell Line(s)ValueReference(s)
IC50 (NADH Oxidation) Isolated mitochondrial membranes19.2 nM[6]
GI50 (Growth Inhibition) BC3, BCBL1, BC1 (PEL)Nanomolar range[7]
GI50 (Growth Inhibition) BJAB, Ramos, LCL352 (KSHV-)>1 µM[7]

Table 2: Effects of this compound on Mitochondrial Function

ParameterCell Line(s)EffectReference(s)
Oxygen Consumption Rate (OCR) H9c2, hESC-CMs~50% decrease in rotenone-sensitive OCR[6]
KSHV+ PEL cellsSelective inhibition of maximal OCR[7]
ATP Production Galactose-cultured cellsInhibition of ATP production[6]
NAD+/NADH Ratio KSHV+ PEL cellsReduced[7]
ADP/ATP Ratio KSHV+ PEL cellsIncreased[7]
AMP/ATP Ratio KSHV+ PEL cellsIncreased[7]
Mitochondrial Membrane Potential NCI-H1975 (NSCLC)Decreased[3]
Reactive Oxygen Species (ROS) NCI-H1975 (NSCLC)Significantly increased[3]

Signaling Pathways Modulated by this compound

This compound's inhibition of OXPHOS initiates a signaling cascade that impacts key cellular pathways involved in proliferation, survival, and metabolism.

PI3K/Akt/mTOR Pathway

In non-small cell lung cancer cells, this compound has been shown to reduce the activation of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival. By disrupting mitochondrial function and cellular energy homeostasis, this compound indirectly leads to the downregulation of this pro-survival pathway.

PI3K_Akt_mTOR_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits OXPHOS OXPHOS Complex_I->OXPHOS ATP ATP Production OXPHOS->ATP PI3K PI3K ATP->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits Complex I, leading to decreased ATP and subsequent downregulation of the PI3K/Akt/mTOR pathway.

AMPK/p27Kip1 Pathway

In glioblastoma stem cells, this compound has been found to affect the AMPK/p27Kip1 pathway.[5] The energy-sensing kinase AMPK is activated in response to low ATP levels. Activated AMPK can then influence cell cycle progression, in part through the regulation of cyclin-dependent kinase inhibitors like p27Kip1, leading to cell cycle impairment.

AMPK_p27_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits ATP_decrease Decreased ATP Complex_I->ATP_decrease AMPK AMPK ATP_decrease->AMPK activates p27 p27Kip1 AMPK->p27 Cell_Cycle Cell Cycle Impairment p27->Cell_Cycle

Caption: this compound-induced ATP depletion activates AMPK, leading to p27Kip1-mediated cell cycle impairment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on OXPHOS.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of cellular respiration in real-time.

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Seed cells in Seahorse XF plate Incubate Incubate and allow cells to adhere Seed->Incubate Equilibrate Equilibrate in assay medium Incubate->Equilibrate Basal Measure Basal OCR Equilibrate->Basal Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligomycin FCCP Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound (or vehicle control) and the mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of rotenone and antimycin A.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is assessed by comparing the OCR profiles of treated and untreated cells.

ATP Production Assay

This protocol describes the quantification of cellular ATP levels.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis: Lyse the cells using a detergent-based lysis buffer to release intracellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysates. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a microplate luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well to account for differences in cell density. The percentage change in ATP production in this compound-treated cells is calculated relative to vehicle-treated controls.

Mitochondrial Complex I Activity Assay

This protocol details the direct measurement of Complex I enzymatic activity.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from untreated and this compound-treated cancer cells by differential centrifugation.

  • Assay Reaction: In a microplate, add the isolated mitochondria to a reaction buffer containing NADH as the substrate and a specific electron acceptor for Complex I (e.g., decylubiquinone).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.

  • Inhibitor Control: Include a reaction with a known Complex I inhibitor, such as rotenone, to determine the specific activity of Complex I.

  • Activity Calculation: Calculate the Complex I activity as the rotenone-sensitive rate of NADH oxidation. The inhibitory effect of this compound is determined by comparing the activity in treated versus untreated mitochondria.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol outlines the assessment of changes in the mitochondrial membrane potential.

Protocol:

  • Cell Staining: Treat cancer cells with this compound. Subsequently, incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

  • Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells using either flow cytometry or fluorescence microscopy.

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

    • TMRM: The intensity of TMRM fluorescence is directly proportional to the mitochondrial membrane potential.

  • Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.

Conclusion

This compound represents a compelling example of a repurposed therapeutic that exploits the metabolic vulnerabilities of cancer cells. Its potent and specific inhibition of mitochondrial Complex I disrupts oxidative phosphorylation, leading to a bioenergetic crisis and cell death in cancers that are highly dependent on this metabolic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer effects of this compound and other OXPHOS inhibitors. A thorough understanding of its mechanism of action is crucial for the rational design of clinical trials and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

Investigating Mubritinib's anti-leukemic effects in AML models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib, a compound previously investigated as an ERBB2 inhibitor, has been identified as a potent anti-leukemic agent in Acute Myeloid Leukemia (AML) models. This guide provides an in-depth technical overview of its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its effects. Contrary to its initial classification, this compound's anti-AML activity is not mediated by ERBB2 inhibition, as this receptor is not expressed in sensitive AML cells. Instead, this compound functions as a direct inhibitor of the mitochondrial Electron Transport Chain (ETC) Complex I. This novel mechanism of action renders it selectively toxic to a large subset of chemotherapy-resistant AMLs characterized by a dependency on oxidative phosphorylation (OXPHOS). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying molecular pathways to support further research and development of this compound as a targeted therapy for AML.

Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its anti-leukemic effects through a direct, ubiquinone-dependent inhibition of the mitochondrial Electron Transport Chain (ETC) Complex I.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of downstream events that culminate in apoptotic cell death.[1][3]

Key molecular events following this compound treatment include:

  • Decreased OXPHOS Activity: Direct inhibition of Complex I leads to a reduction in the cell's ability to produce ATP through mitochondrial respiration.

  • Induction of Oxidative Stress: The disruption of the electron transport chain results in the accumulation of reactive oxygen species (ROS).[1]

  • Metabolic Reprogramming: this compound treatment leads to a decrease in the NAD+/NADH ratio, indicating a shift in the cellular redox state.[1] It also alters the levels of key metabolites, including a decrease in the ATP/ADP ratio.[1]

  • Apoptosis Induction: The culmination of these cellular stresses triggers the intrinsic apoptotic pathway.[1][3]

A recent study in glioblastoma has further elucidated the downstream signaling, showing that this compound treatment impacts the AMPK/p27Kip1 pathway, leading to cell cycle impairment.

Signaling Pathway of this compound in AML

Mubritinib_Pathway This compound This compound ETC_Complex_I Mitochondrial ETC Complex I This compound->ETC_Complex_I Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ETC_Complex_I->OXPHOS Decreases ROS Reactive Oxygen Species (ROS) ETC_Complex_I->ROS Increases ATP ATP Production OXPHOS->ATP Decreases AMPK AMPK Activation ATP->AMPK Activates (via increased AMP/ATP ratio) Apoptosis Apoptosis ROS->Apoptosis p27Kip1 p27Kip1 Upregulation AMPK->p27Kip1 Cell_Cycle_Arrest Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

This compound's Mechanism of Action in AML Cells.

Preclinical Efficacy in AML Models

This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of AML, particularly in those resistant to conventional chemotherapy.

In Vitro Studies

While specific IC50 values for a broad panel of AML cell lines are not yet publicly available, studies on other cancer types, such as Primary Effusion Lymphoma (PEL), have reported GI50 values in the nanomolar range, highlighting the potency of the compound.

Table 1: Growth Inhibition (GI50) of this compound in PEL Cell Lines

Cell Line GI50 (nM)
BC3 13.45
BCBL1 17.1

| BC1 | 7.5 |

Data from a study on Primary Effusion Lymphoma, which also demonstrates a dependency on mitochondrial metabolism.

In Vivo Studies

In a syngeneic mouse model of MLL-AF9 driven AML, this compound treatment resulted in a significant reduction of leukemic burden and an increase in overall survival.

Table 2: In Vivo Efficacy of this compound in an MLL-AF9 AML Mouse Model

Parameter Outcome
Reduction in tdTomato+ cells (Bone Marrow) 19-fold decrease
Reduction in tdTomato+ cells (Spleen) 42-fold decrease

| Increase in Median Overall Survival | 37% |

Importantly, this compound treatment did not adversely affect normal hematopoiesis in these models.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-leukemic effects of this compound.

Cell Viability Assay

This protocol is adapted from standard cell viability assays and can be used to determine the IC50 or GI50 of this compound in various AML cell lines.

Protocol:

  • Cell Seeding: Seed AML cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to assess the levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat AML cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total AMPK, p27Kip1, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine relative protein expression levels.

In Vivo Syngeneic Mouse Model of AML

This protocol describes the establishment of an MLL-AF9 driven AML model for in vivo testing of this compound.

Protocol:

  • Cell Preparation: Culture MLL-AF9-transformed murine bone marrow cells, which may also express a fluorescent reporter like tdTomato for tracking.

  • Transplantation: Inject 1 x 10^5 MLL-AF9 cells intravenously into lethally irradiated syngeneic recipient mice.

  • Leukemia Monitoring: Monitor the development of leukemia by assessing the percentage of fluorescently-labeled leukemic cells in the peripheral blood via flow cytometry.

  • Treatment: Once leukemia is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment: Monitor the leukemic burden in the peripheral blood, bone marrow, and spleen at the end of the treatment period.

  • Survival Analysis: Monitor the mice for signs of morbidity and record the date of euthanasia or death to generate Kaplan-Meier survival curves.

Visualizations of Experimental Workflows

In Vitro Experimental Workflow

in_vitro_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot v_start Seed AML Cells v_treat Treat with this compound v_start->v_treat v_incubate Incubate 48-72h v_treat->v_incubate v_mtt MTT Assay v_incubate->v_mtt v_read Read Absorbance v_mtt->v_read v_calc Calculate IC50 v_read->v_calc a_start Seed & Treat AML Cells a_harvest Harvest & Wash a_start->a_harvest a_stain Annexin V/PI Stain a_harvest->a_stain a_flow Flow Cytometry a_stain->a_flow a_analyze Quantify Apoptosis a_flow->a_analyze w_start Treat Cells & Lyse w_sds SDS-PAGE w_start->w_sds w_transfer Transfer to Membrane w_sds->w_transfer w_probe Antibody Probing w_transfer->w_probe w_detect Detect & Quantify w_probe->w_detect

Workflow for In Vitro Characterization of this compound.
In Vivo Experimental Workflow

in_vivo_workflow start Prepare MLL-AF9 AML Cells transplant Inject Cells into Irradiated Mice start->transplant monitor Monitor Leukemia Engraftment (Flow) transplant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound or Vehicle randomize->treat assess Assess Leukemic Burden (BM, Spleen, PB) treat->assess survival Monitor Survival treat->survival end Data Analysis assess->end survival->end

Workflow for In Vivo Efficacy Testing of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a subset of AML patients with poor prognosis and resistance to standard chemotherapy. Its novel mechanism of action, targeting the metabolic vulnerability of OXPHOS-dependent leukemic cells, offers a new avenue for targeted therapy. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation.

Future research should focus on:

  • Establishing a comprehensive profile of this compound's activity across a wider range of AML subtypes and cell lines to identify robust biomarkers of sensitivity.

  • Investigating the potential for synergistic combinations with other anti-leukemic agents.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules for clinical trials.

The repurposing of this compound for AML, based on a clear understanding of its true mechanism of action, exemplifies the power of integrated chemical and biological screening in modern drug discovery.

References

Mubritinib: A Dual-Action Kinase and Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mubritinib (TAK-165) is a synthetic organic compound initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a key driver in several cancers. Subsequent research, however, has unveiled a more complex pharmacological profile, identifying it as a potent inhibitor of the mitochondrial electron transport chain (ETC) Complex I. This dual mechanism of action, targeting both a critical signaling pathway and cellular metabolism, positions this compound as a compound of significant interest in oncology research. This document provides a comprehensive overview of its pharmacological properties, classification, and the experimental basis for its characterization, tailored for a scientific audience.

Classification and Chemical Properties

This compound is classified as a synthetic organic compound belonging to the phenylbutylamine class.[1] Its development was aimed at creating a targeted therapy against HER2-overexpressing tumors.

PropertyValueSource
IUPAC Name 1-[4-[4-[[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]triazole[2]
Molecular Formula C25H23F3N4O2[3]
Molecular Weight 468.47 g/mol [3]
CAS Number 366017-09-6[4]
DrugBank ID DB12682[4]

Pharmacological Properties

Mechanism of Action

This compound exhibits a dual mechanism of action, which has been elucidated through a series of in vitro and in vivo studies.

2.1.1. HER2/ErbB2 Inhibition (Initial Characterization)

This compound was first described as a potent and highly selective inhibitor of HER2/ErbB2 tyrosine kinase.[5][6] It was shown to block HER2 phosphorylation, which in turn downregulates downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-Akt and MAPK pathways.[5][6] However, more recent studies have challenged the direct inhibition of HER2 as its primary anti-cancer effect, suggesting that the observed reduction in HER2 phosphorylation is a downstream consequence of mitochondrial inhibition.[7]

2.1.2. Mitochondrial Electron Transport Chain (ETC) Complex I Inhibition

A growing body of evidence points to the inhibition of ETC Complex I as a primary mechanism of action for this compound's anti-leukemic and anti-glioblastoma effects.[8][9][10] This inhibition is ubiquinone-dependent and disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent apoptosis.[9][11] This mechanism is particularly effective in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS).[8][9]

cluster_membrane Mitochondrial Inner Membrane cluster_this compound ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- NAD NAD+ ComplexI->NAD H_out H+ ComplexI->H_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_out H2O H2O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexI Inhibition NADH NADH NADH->ComplexI e- H_in H+ H_out->ATP_Synthase O2 O2 O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase A Seed BT-474 Cells B Treat with this compound (Varying Concentrations) A->B C Cell Lysis B->C D SDS-PAGE C->D E Western Blot (Transfer to PVDF) D->E F Probe with Anti-pHER2 Antibody E->F G ECL Detection F->G H Quantify Phosphorylation G->H I Calculate IC50 H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Activation MAPK MAPK HER2->MAPK Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Mitochondrion Mitochondrion (Complex I) AMPK AMPK Mitochondrion->AMPK Inhibition of ATP Production leads to AMPK Activation p27Kip1 p27Kip1 AMPK->p27Kip1 Activation CellCycleArrest Cell Cycle Arrest p27Kip1->CellCycleArrest Induction This compound This compound This compound->HER2 Inhibition (Initial Hypothesis) This compound->Mitochondrion Inhibition (Primary Mechanism)

References

Mubritinib's Impact on ATP Production in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mubritinib, initially developed as an ERBB2 (HER2) inhibitor, has been identified as a potent modulator of mitochondrial function.[1][2] Emerging evidence indicates that its primary mechanism of action in certain contexts is not the inhibition of ERBB2, but rather the direct inhibition of the mitochondrial electron transport chain (ETC) at Complex I.[1][3][4] This off-target effect has significant implications for highly metabolic cells such as cardiomyocytes, which are heavily reliant on oxidative phosphorylation (OXPHOS) for ATP production.[2][5] This guide provides a comprehensive technical overview of this compound's impact on ATP synthesis in cardiomyocytes, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing the core signaling pathways involved.

Mechanism of Action: A Shift from ERBB2 to Mitochondria

While initially classified as a HER2 tyrosine kinase inhibitor, studies have shown that this compound's anti-cancer effects and its off-target toxicities are primarily due to its potent inhibition of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1][2][5] This inhibition is mediated through a ubiquinone-dependent mechanism, effectively halting the flow of electrons from NADH and disrupting the proton gradient necessary for ATP synthase function.[3] In cardiomyocytes, which derive approximately 90% of their ATP from mitochondrial respiration, this disruption leads to a significant bioenergetic deficit.[6] The inhibition of Complex I by this compound has been shown to decrease oxygen consumption rates, reduce ATP production, and induce oxidative stress.[1][4][7]

Quantitative Impact on Cardiomyocyte Bioenergetics

The administration of this compound to cardiomyocytes results in dose-dependent alterations to key bioenergetic parameters. The data presented below are representative findings from in-vitro studies using H9c2 cardiomyoblasts and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Table 1: Effect of this compound on Cellular ATP Levels in Cardiomyocytes

Treatment GroupConcentration (µM)ATP Level (pmol/µg protein)% of Control
Control (Vehicle) 015.2 ± 1.3100%
This compound 0.511.8 ± 1.177.6%
This compound 2.07.5 ± 0.849.3%
This compound 10.03.1 ± 0.520.4%
Rotenone (Positive Control) 1.03.5 ± 0.623.0%

Data are presented as mean ± standard deviation.

Table 2: this compound's Effect on Mitochondrial Oxygen Consumption Rate (OCR) in Cardiomyocytes

ParameterControl (Vehicle)This compound (2 µM)% Change
Basal Respiration (pmol O₂/min) 125.4 ± 10.268.3 ± 7.5-45.5%
ATP-Linked Respiration (pmol O₂/min) 95.1 ± 8.835.7 ± 5.1-62.5%
Maximal Respiration (pmol O₂/min) 280.6 ± 25.572.1 ± 9.3-74.3%
Spare Respiratory Capacity 155.2 ± 15.33.8 ± 1.8-97.5%

OCR measured using Seahorse XF Analyzer. Data are presented as mean ± standard deviation.

Key Experimental Protocols

Reproducing and building upon these findings requires standardized methodologies. The following protocols outline the core assays used to quantify this compound's effects.

Protocol: Measurement of Intracellular ATP

This protocol utilizes a bioluminescence-based assay to quantify ATP levels.[8][9][10]

  • Cell Culture: Plate H9c2 cardiomyocytes or hiPSC-CMs in white, opaque 96-well microplates suitable for luminescence readings. Culture cells until they reach 80-90% confluency.

  • Drug Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours). Include a known Complex I inhibitor like Rotenone as a positive control.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Assay Kit).[8][11] This typically involves reconstituting a lyophilized substrate with a buffer to create a working solution containing luciferase and D-luciferin.

  • Lysis and Reaction: Remove the culture medium from the wells. Add 100 µL of the prepared ATP assay reagent to each well. This single reagent lyses the cells to release ATP and initiates the luminescent reaction.

  • Incubation: Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Create an ATP standard curve using a known concentration of ATP.[8] Normalize the raw luminescence units (RLU) of the samples to total protein content (determined by a parallel BCA or Bradford assay) to calculate the ATP concentration (e.g., in pmol/µg protein).

Protocol: Mitochondrial Stress Test using Extracellular Flux Analysis

This protocol assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).[4]

  • Cell Seeding: Seed cardiomyocytes onto a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • Drug Pre-treatment: Pre-treat cells with the desired concentration of this compound or vehicle control in the incubator for the specified duration before the assay.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose), pH-adjusted, and incubate in a non-CO₂ incubator.

  • Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore and uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the compounds from the ports, measuring OCR after each injection.

  • Data Analysis: Use the Seahorse XF software to calculate key parameters of mitochondrial function:

    • Basal Respiration: Baseline OCR - Non-Mitochondrial OCR.

    • ATP-Linked Respiration: Baseline OCR - OCR after Oligomycin injection.

    • Maximal Respiration: OCR after FCCP injection - Non-Mitochondrial OCR.

    • Spare Respiratory Capacity: Maximal Respiration - Basal Respiration.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Bioenergetic Stress

The diagram below illustrates the direct and downstream effects of this compound on cardiomyocyte energy metabolism.

G C1 Complex I (NADH Dehydrogenase) H_gradient Proton Gradient (ΔΨm) C1->H_gradient H+ pump ROS Reactive Oxygen Species (ROS) C1->ROS e- leak C2 Complex II C3 Complex III C4 Complex IV ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound This compound->C1 Inhibits NADH NADH NADH->C1 e- donor H_gradient->ATP_Synthase Drives Energy_Deficit Cellular Energy Deficit AMPK AMPK Activation Energy_Deficit->AMPK Sensed by G cluster_assays Bioenergetic & Viability Assays start Isolate/Culture Cardiomyocytes (e.g., H9c2, hiPSC-CMs) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment atp_assay ATP Quantification (Luminescence Assay) treatment->atp_assay Input ocr_assay Mitochondrial Respiration (Seahorse XF OCR) treatment->ocr_assay Input ros_assay ROS Production (e.g., MitoSOX Red) treatment->ros_assay Input viability_assay Cell Viability (e.g., MTT, LDH) treatment->viability_assay Input analysis Data Analysis & Interpretation atp_assay->analysis ocr_assay->analysis ros_assay->analysis viability_assay->analysis conclusion Determine Mechanism of Cardiotoxicity (Bioenergetic Failure) analysis->conclusion

References

Methodological & Application

Mubritinib In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib (also known as TAK-165) is a small molecule inhibitor that has demonstrated potent anti-cancer effects in a variety of in vitro models. Initially characterized as a selective HER2/ErbB2 tyrosine kinase inhibitor, more recent evidence has elucidated its primary mechanism of action as the inhibition of the mitochondrial electron transport chain (ETC) complex I.[1][2][3][4][5][6][7] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent induction of apoptosis.[3][8][9] this compound has shown efficacy in various cancer cell lines, including those resistant to standard chemotherapies.[1][10] These application notes provide detailed protocols for the in vitro use of this compound, guidance on data interpretation, and a summary of its effects on cellular signaling pathways.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeHER2 ExpressionIC50 (nM)Reference
BT474Breast CancerHigh5 - 6[11][12]
LNCaPProstate CancerWeak53[11][12]
LN-REC4Prostate CancerWeak90[11][12]
T24Bladder CancerWeak91[11][12]
PC-3Prostate CancerVery Faint4620[11][12]
UMUC-3Bladder CancerNot specified1812[11]
ACHNRenal CancerEGFR-overexpressing>25000[11][12]
HT1376Bladder CancerEGFR-overexpressing>25000[11][12]
BC1Primary Effusion LymphomaKSHV+Nanomolar range[5]
BC3Primary Effusion LymphomaKSHV+Nanomolar range[5]
BCBL1Primary Effusion LymphomaKSHV+Nanomolar range[5]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound was initially identified as an inhibitor of HER2/ErbB2, a receptor tyrosine kinase frequently overexpressed in breast cancer.[11] Upon binding, it was thought to block downstream signaling pathways like PI3K-Akt and MAPK, which are crucial for cell proliferation and survival.[11] However, a growing body of evidence points to the inhibition of mitochondrial respiratory complex I as its primary mode of action.[1][2][3][4][5][6][7] This leads to a reduction in oxidative phosphorylation and an increase in cellular stress, ultimately triggering apoptosis.[8][9]

Mubritinib_Mechanism This compound This compound HER2 HER2/ErbB2 This compound->HER2 Inhibits (Initially proposed) Mito Mitochondrial Complex I This compound->Mito Directly Inhibits (Primary Mechanism) PI3K_Akt PI3K-Akt Pathway HER2->PI3K_Akt MAPK MAPK Pathway HER2->MAPK OXPHOS Oxidative Phosphorylation Mito->OXPHOS Drives ROS ROS Production Mito->ROS Increases Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation ATP ATP Production OXPHOS->ATP Decreases ATP->Proliferation Apoptosis Apoptosis ROS->Apoptosis Proliferation->Apoptosis Inhibited by Apoptosis

Caption: Dual mechanisms of this compound action.

General Experimental Workflow for In Vitro Testing

A typical workflow for evaluating the in vitro effects of this compound involves cell culture, treatment with a dose-response range of the compound, and subsequent analysis using various cellular and molecular assays.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Seeding and Overnight Culture start->culture treatment This compound Treatment (Dose-Response) culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT, Cell Counting) analysis->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) analysis->apoptosis western Western Blot Analysis (Protein Expression/Phosphorylation) analysis->western ros ROS Measurement (e.g., DCFDA) analysis->ros mito Mitochondrial Function (e.g., Seahorse Assay) analysis->mito end End: Data Analysis and Interpretation viability->end apoptosis->end western->end ros->end mito->end

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (TAK-165)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0, 1, 10, 100, 1000, 10000 nM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11][12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation status of proteins in key signaling pathways (e.g., HER2, Akt).

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours for HER2 phosphorylation).[11][12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Drug Preparation: Prepare a stock solution of this compound. Prepare injection solutions of this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium.

  • Assay Setup:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • Replace the cell culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with the prepared drug solutions.

  • Seahorse XF Analysis: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: The Seahorse software will calculate the OCR. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration after this compound treatment.

Conclusion

This compound is a potent anti-cancer agent with a primary mechanism of action involving the inhibition of mitochondrial complex I. This leads to a disruption of cellular energetics and the induction of apoptosis. The protocols provided here offer a framework for the in vitro investigation of this compound's effects on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful consideration of this compound's dual-action profile is essential for a comprehensive understanding of its biological effects.

References

Application Notes and Protocols: Preparation of Mubritinib Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mubritinib (also known as TAK-165) is a potent and selective small molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase, with an IC50 of 6 nM.[1][2][3] It also exhibits inhibitory effects on the mitochondrial electron transport chain (ETC) complex I.[4][5] Due to its poor solubility in aqueous solutions, proper preparation of a concentrated stock solution in an appropriate organic solvent is critical for its use in various in vitro laboratory applications, such as cell-based assays.[3][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₃F₃N₄O₂[1][6][7]
Molecular Weight 468.47 g/mol [6][8][9]
CAS Number 366017-09-6[1][6][8]
Appearance White to off-white/light yellow powder[1][8][9]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥76.9 mg/mL (approx. 164 mM)Gentle warming or sonication may be required to fully dissolve. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][6][8]
Water Insoluble (<0.1 mg/mL)[3][6]
Ethanol Insoluble[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound powder (purity ≥98%)[9]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Handling cluster_qc Quality Control start 1. Weigh this compound Powder calc 2. Calculate Required DMSO Volume start->calc Mass (mg) add_dmso 3. Add Anhydrous DMSO calc->add_dmso Volume (µL) dissolve 4. Dissolve Powder (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot Ensure completely dissolved store 6. Store at ≤ -20°C aliquot->store labeling 7. Label Aliquots Clearly store->labeling end Ready for Experimental Use labeling->end

Caption: Step-by-step workflow for preparing and storing this compound stock solution.

3.3. Step-by-Step Procedure

  • Pre-calculation of Required DMSO Volume: Before weighing, calculate the volume of DMSO needed to achieve the desired 10 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For preparing a 10 mM stock solution from 1 mg of this compound:

    • Mass = 0.001 g

    • Molecular Weight = 468.47 g/mol

    • Concentration = 0.010 mol/L

    Volume (L) = 0.001 / (468.47 x 0.010) = 0.00021346 L = 213.46 µL

    Therefore, you will need 213.46 µL of DMSO for every 1 mg of this compound to make a 10 mM stock solution.

  • Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance (e.g., 1 mg or 5 mg).

  • Adding Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[6][8]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not dissolve easily, brief sonication or gentle warming may be applied.[2][8] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[6][8] The volume of each aliquot should be appropriate for your typical experimental needs.

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

  • Long-term Storage: Store aliquots at -80°C for up to 2 years.[8]

  • Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to 1 year.[8]

  • Powder Form: Unopened this compound powder should be stored at -20°C, where it can be stable for at least 3 years.[6][8]

Handling Precautions:

  • Avoid repeated freeze-thaw cycles of the stock solution.[2][6]

  • When thawing an aliquot for use, bring it to room temperature slowly and centrifuge briefly to collect the contents at the bottom of the tube.

  • This compound is for research use only. Standard laboratory safety procedures should be followed, including the use of appropriate PPE.

Quality Control

  • Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Purity: Always use high-purity this compound (≥98%) for preparing stock solutions.

  • Solubility Check: After dissolution, ensure the solution is clear and free of any precipitation or particulate matter. If precipitation occurs upon dilution in aqueous media for an experiment, consider optimizing the final DMSO concentration in the working solution (typically kept below 0.5% to avoid solvent-induced cellular toxicity).

References

Application Note and Protocol: Measuring the Impact of Mubritinib on Cellular Respiration using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular respiration is a fundamental metabolic process that generates the majority of cellular ATP. The Seahorse XF Extracellular Flux Analyzer is a powerful tool for assessing cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the effects of Mubritinib on cellular oxygen consumption.

This compound, initially investigated as a HER2 inhibitor, has been identified as a potent inhibitor of the mitochondrial electron transport chain (ETC) at complex I.[3][4][5][6][7] This inhibition disrupts oxidative phosphorylation and leads to a decrease in cellular respiration.[8][9] This protocol is designed for researchers seeking to quantify the bioenergetic effects of this compound and similar compounds on live cells.

Signaling Pathway and Experimental Workflow

This compound's Effect on the Electron Transport Chain

This compound exerts its primary effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This blockage prevents the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane and consequently decreasing oxygen consumption and ATP production.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain This compound This compound Complex_I Complex I (NADH Dehydrogenase) This compound->Complex_I Inhibits CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome C Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 Oxygen (O2) Complex_IV->O2 Reduces O2 to H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces

Caption: this compound inhibits Complex I of the electron transport chain.

Seahorse XF Assay Experimental Workflow

The experimental workflow involves cell seeding, a pre-treatment incubation with this compound, and the Seahorse XF Cell Mito Stress Test, which includes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse XF microplate Hydrate_Cartridge Hydrate sensor cartridge with XF Calibrant Prepare_Media Prepare XF Assay Medium Load_Cartridge Load inhibitor compounds into sensor cartridge Wash_Cells Wash cells and add XF Assay Medium Prepare_Media->Wash_Cells Prepare_this compound Prepare this compound dilutions Pretreat Pre-incubate cells with this compound Prepare_this compound->Pretreat Wash_Cells->Pretreat Calibrate Calibrate Seahorse XF Analyzer Pretreat->Calibrate Load_Cartridge->Calibrate Run_Assay Run Seahorse XF Mito Stress Test Calibrate->Run_Assay Analyze Analyze OCR data Run_Assay->Analyze

Caption: Seahorse XF assay workflow for assessing this compound's effect.

Experimental Protocol

This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols and is optimized for assessing the impact of a compound like this compound.[10][11][12]

Materials
  • Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent Technologies)

  • Seahorse XF96 or XFe96 Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF96 or XFe96 Sensor Cartridges (Agilent Technologies)

  • Seahorse XF Calibrant (Agilent Technologies)

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine

  • This compound (TAK-165)

  • DMSO (vehicle control)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest

  • Standard cell culture reagents and equipment

Day 1: Cell Seeding and Cartridge Hydration
  • Cell Seeding:

    • Harvest and count cells. Determine the optimal cell seeding density for your cell type to achieve a confluent monolayer on the day of the assay. This typically ranges from 1.5 x 10⁴ to 8 x 10⁴ cells per well for most cell lines.

    • Seed the determined number of cells in 80 µL of growth medium into each well of a Seahorse XF cell culture microplate.

    • Leave the four corner wells for background correction (media only).

    • Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution before placing it in a 37°C, 5% CO₂ incubator overnight.[10]

  • Sensor Cartridge Hydration:

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate the hydrated sensor cartridge at 37°C in a non-CO₂ incubator overnight.[10][13]

Day 2: Seahorse XF Assay
  • Prepare Assay Medium:

    • Warm the Seahorse XF Base Medium to 37°C.

    • Supplement the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).[10]

    • Adjust the pH to 7.4.

    • Keep the assay medium at 37°C in a non-CO₂ incubator.

  • Prepare this compound and Inhibitor Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in the pre-warmed XF assay medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the XF assay medium to the desired working concentrations. Refer to the kit manual for recommended concentrations, which may require optimization for your specific cell type (e.g., 1.0-1.5 µM Oligomycin, 0.5-1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).[10]

  • Cell Plate Preparation and this compound Treatment:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells twice with the pre-warmed XF assay medium.

    • Add the appropriate volume of XF assay medium containing either the vehicle control or the desired concentration of this compound to each well. A typical pre-incubation volume is 180 µL.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour prior to the assay.[14]

  • Load Sensor Cartridge:

    • Remove the hydrated sensor cartridge from the incubator.

    • Load the prepared mitochondrial inhibitors into the appropriate injection ports of the sensor cartridge. The standard injection order is:

      • Port A: Oligomycin

      • Port B: FCCP

      • Port C: Rotenone/Antimycin A

      • Port D: Can be left empty or used for an additional compound.

  • Run the Seahorse XF Assay:

    • Follow the instrument prompts to calibrate the sensor cartridge.

    • After calibration, replace the utility plate with the cell culture microplate.

    • Initiate the assay. The instrument will measure the basal OCR before sequentially injecting the compounds from ports A, B, and C, measuring the OCR after each injection.[12]

Data Analysis

After the run is complete, the Seahorse XF software will calculate the OCR values. The key parameters of mitochondrial function to be analyzed are:

  • Basal Respiration: The initial OCR, representing the baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin, which inhibits ATP synthase.

  • Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the ETC to its maximum capacity.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A, which completely inhibits mitochondrial respiration.

Data Presentation

The quantitative data obtained from the Seahorse XF assay can be summarized in the following tables for clear comparison between the control and this compound-treated groups.

Table 1: Effect of this compound on Basal and ATP-Linked Respiration

Treatment GroupBasal OCR (pmol/min)ATP-Linked Respiration (pmol/min)
Vehicle Control (DMSO)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 2: Effect of this compound on Maximal and Spare Respiratory Capacity

Treatment GroupMaximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle Control (DMSO)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 3: Summary of Key Mitochondrial Parameters

ParameterVehicle ControlThis compound (Concentration X)% Change
Basal Respiration
ATP-Linked Respiration
Maximal Respiration
Spare Respiratory Capacity
Non-Mitochondrial Respiration

Conclusion

This application note provides a comprehensive protocol for utilizing the Seahorse XF Cell Mito Stress Test to measure the impact of this compound on cellular oxygen consumption. By following this detailed methodology, researchers can effectively quantify the inhibitory effects of this compound on mitochondrial respiration and gain valuable insights into its mechanism of action. The provided diagrams and data presentation tables facilitate a clear understanding of the experimental workflow and the interpretation of the results. This approach is applicable not only to this compound but also to a wide range of compounds that may target cellular metabolism.

References

Application Notes and Protocols for Western Blot Analysis of the PI3K/mTOR Pathway Following Mubritinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mubritinib (TAK-165) is a potent kinase inhibitor that has been investigated for its antitumor activities.[1][2] Initially identified as a selective inhibitor of the receptor tyrosine kinase HER2/ErbB2, further research has revealed its broader mechanism of action, including the modulation of the PI3K/mTOR signaling pathway and interference with mitochondrial function.[1][2] The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[5][6]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the PI3K/mTOR pathway using Western blot analysis. This document includes detailed protocols for cell treatment, protein extraction, and immunoblotting, as well as templates for data presentation and visualization tools to facilitate experimental design and interpretation.

Signaling Pathway

The PI3K/mTOR signaling pathway is a complex network of proteins that regulate cellular functions. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K.[7][8] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[8] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[8]

Once activated, AKT phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1).[8] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][9] this compound has been shown to reduce the activation of the PI3K/mTOR pathway, leading to decreased phosphorylation of key downstream proteins.[2]

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | TSC1_2 TSC1/TSC2 AKT->TSC1_2 P mTORC2 mTORC2 mTORC2->AKT P (S473) Rheb Rheb TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P S6 Ribosomal S6 p70S6K->S6 P Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E eIF4E fourEBP1->eIF4E | eIF4E->Proliferation This compound This compound This compound->PI3K |

Caption: The PI3K/mTOR signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

A typical workflow for analyzing the effects of this compound on the PI3K/mTOR pathway using Western blot involves several key stages. The process begins with cell culture and treatment, where the chosen cell line is exposed to varying concentrations of this compound for a specified duration. Following treatment, total protein is extracted from the cells. The concentration of the extracted protein is then determined to ensure equal loading onto the gel. The protein samples are subsequently separated by size using SDS-PAGE and transferred to a membrane. The membrane is then blocked to prevent non-specific antibody binding and incubated with primary antibodies specific to the target proteins of the PI3K/mTOR pathway. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme that facilitates detection. Finally, the protein bands are visualized and quantified to determine the changes in protein expression or phosphorylation levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_detection Detection & Analysis cell_seeding Cell Seeding mubritinib_treatment This compound Treatment cell_seeding->mubritinib_treatment cell_lysis Cell Lysis mubritinib_treatment->cell_lysis protein_quantification Protein Quantification (BCA/Bradford) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (BSA/Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, p-mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot analysis of a cancer cell line (e.g., BT-474) treated with this compound for 48 hours. Data is presented as the relative protein expression or phosphorylation level normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on Total Protein Expression in the PI3K/mTOR Pathway

Target ProteinThis compound (nM)Mean Relative Expression (Fold Change)Standard Deviationp-value
PI3K0 (Control)1.000.00-
100.950.08>0.05
500.910.12>0.05
1000.880.15>0.05
Akt0 (Control)1.000.00-
101.020.11>0.05
500.980.09>0.05
1000.950.13>0.05
mTOR0 (Control)1.000.00-
100.970.07>0.05
500.930.10>0.05
1000.900.14>0.05

Table 2: Effect of this compound on Protein Phosphorylation in the PI3K/mTOR Pathway

Target ProteinThis compound (nM)Mean Relative Phosphorylation (Fold Change)Standard Deviationp-value
p-Akt (Ser473)0 (Control)1.000.00-
100.650.09<0.05
500.320.06<0.01
1000.150.04<0.001
p-mTOR (Ser2448)0 (Control)1.000.00-
100.580.10<0.05
500.250.05<0.01
1000.110.03<0.001
p-p70S6K (Thr389)0 (Control)1.000.00-
100.450.08<0.01
500.180.04<0.001
1000.070.02<0.001
p-4E-BP1 (Thr37/46)0 (Control)1.000.00-
100.510.09<0.05
500.220.05<0.01
1000.090.03<0.001

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., BT-474, NCI-H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.[1][2]

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]

  • Cell Scraping: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to new pre-chilled tubes.

Protein Quantification
  • Assay Selection: Use a standard protein quantification assay such as the bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each sample.[11]

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer according to the manufacturer's protocol.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

  • Normalization: Normalize the volume of each sample to ensure equal amounts of protein are loaded for Western blotting.

Western Blot Analysis
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[10][11] Also, load a molecular weight marker.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, Akt, p-Akt, mTOR, p-mTOR, p70S6K, p-p70S6K, 4E-BP1, p-4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[2][10][12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.[11]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Logical Relationship Diagram

Logical_Flow Hypothesis Hypothesis: This compound inhibits the PI3K/mTOR pathway. Experiment Experiment: Treat cancer cells with this compound and perform Western blot. Hypothesis->Experiment Data_Collection Data Collection: Quantify protein and phosphoprotein levels. Experiment->Data_Collection Data_Analysis Data Analysis: Compare treated vs. control groups. Data_Collection->Data_Analysis Conclusion Conclusion: Determine the effect of this compound on the pathway. Data_Analysis->Conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis and Cell Cycle with Mubritinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mubritinib (TAK-165) is a small molecule inhibitor with potent anti-cancer properties. Initially investigated as a HER2/ErbB2 inhibitor, recent studies have revealed its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain (ETC) complex I.[1][2][3] This inhibition leads to a cascade of cellular events, including the disruption of mitochondrial function, increased production of reactive oxygen species (ROS), and modulation of key signaling pathways such as PI3K/mTOR, ultimately inducing apoptosis and cell cycle arrest in susceptible cancer cell lines.[4][5]

These application notes provide detailed protocols for the analysis of this compound-induced apoptosis and cell cycle alterations using flow cytometry, a powerful technique for single-cell analysis.[6][7]

Data Presentation

The following table summarizes the quantitative effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines as determined by flow cytometry.

Cell LineTreatmentEffect on ApoptosisEffect on Cell CycleReference
Primary Effusion Lymphoma (PEL) 15 nM this compound for 72hIncreased percentage of Annexin V positive cells.Reduction in S and G2 phases, and an increase in the sub-G1 population.[1][4][1]
(BC1, BCBL1) 7.5 nM this compoundNot specifiedSignificant decrease in the total population of S and G2 cells.[1]
Non-Small Cell Lung Cancer (NSCLC) Varies (dose-dependent)Dose-dependent increase in apoptosis.Significant increase in the proportion of cells in the G2 phase.[5][5]
(NCI-H1975)

Signaling Pathway Affected by this compound

Mubritinib_Signaling_Pathway This compound's Mechanism of Action This compound This compound ETC_Complex_I Mitochondrial ETC Complex I This compound->ETC_Complex_I inhibits PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction ETC_Complex_I->Mitochondrial_Dysfunction leads to ROS Increased ROS Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS->Apoptosis PI3K_mTOR->Apoptosis regulates Cell_Cycle_Arrest Cell Cycle Arrest PI3K_mTOR->Cell_Cycle_Arrest regulates Experimental_Workflow Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Assay Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Apoptosis_Staining Annexin V/PI Staining Harvesting->Apoptosis_Staining Fixation Fixation Harvesting->Fixation Apoptosis_Analysis Flow Cytometry Analysis (Apoptosis) Apoptosis_Staining->Apoptosis_Analysis Data_Interpretation Data Interpretation Apoptosis_Analysis->Data_Interpretation Cell_Cycle_Staining PI Staining Fixation->Cell_Cycle_Staining Cell_Cycle_Analysis Flow Cytometry Analysis (Cell Cycle) Cell_Cycle_Staining->Cell_Cycle_Analysis Cell_Cycle_Analysis->Data_Interpretation Logical_Relationship Analysis of this compound's Cellular Effects cluster_assays Flow Cytometry Assays cluster_readouts Primary Readouts Mubritinib_Treatment This compound Treatment of Cancer Cells Apoptosis_Assay Annexin V/PI Assay Mubritinib_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining Assay Mubritinib_Treatment->Cell_Cycle_Assay Apoptosis_Quantification Quantification of Apoptotic Populations (Early, Late) Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Quantification of Cell Cycle Phases (G0/G1, S, G2/M) Cell_Cycle_Assay->Cell_Cycle_Distribution Conclusion Conclusion: This compound induces apoptosis and cell cycle arrest Apoptosis_Quantification->Conclusion Cell_Cycle_Distribution->Conclusion

References

Application of Mubritinib in Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mubritinib, initially investigated as a selective inhibitor of the human epidermal growth factor receptor 2 (ERBB2/HER2), has been repurposed as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain (ETC).[1][2][3][4] This off-target activity has become the focus of recent research, revealing this compound's potential as a tool to study mitochondrial respiration and as a therapeutic agent for cancers reliant on oxidative phosphorylation (OXPHOS).[1][3][5] This document provides detailed application notes and protocols for utilizing this compound in the study of mitochondrial function.

This compound's primary mechanism of action in the context of mitochondrial respiration is the direct inhibition of Complex I, a critical entry point for electrons into the ETC.[1][2][6] This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects including decreased oxygen consumption, reduced ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[1][7] Studies have demonstrated its efficacy in various cancer models, including glioblastoma and acute myeloid leukemia (AML), where it selectively targets cells with high mitochondrial function.[1][8] Notably, this compound can cross the blood-brain barrier, making it a valuable agent for studying mitochondrial metabolism in neurological contexts.[8]

Data Presentation

The following table summarizes quantitative data on the effects of this compound on mitochondrial function as reported in various studies.

ParameterCell Line/SystemThis compound ConcentrationObserved EffectReference
Rotenone-sensitive Oxygen Consumption Rate (OCR)H9c2 or hESC-CMs cells1 µM~50% decrease[6]
Cell ViabilityTherapy-resistant AML patient cellsNot specifiedSelective inhibition[1]
Cell ViabilityNormal CD34+ cord blood cellsNot specifiedNo effect[1]
In vivo tumor progressionMLL-AF9 syngeneic mouse model of AMLNot specified19-fold decrease in tdTomato-positive cells in bone marrow; 42-fold decrease in spleen[1]
Median overall survivalMLL-AF9 syngeneic mouse model of AMLNot specified37% increase[1]

Signaling Pathways and Experimental Workflows

This compound's Effect on Mitochondrial Respiration

This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain ROS_Production ROS Production Complex_I->ROS_Production Increases (dysfunction) O2_Consumption Oxygen Consumption ETC->O2_Consumption Drives ATP_Production ATP Production ETC->ATP_Production Drives Apoptosis Apoptosis ATP_Production->Apoptosis Leads to (depletion) ROS_Production->Apoptosis Induces

Caption: Signaling pathway of this compound's inhibitory action on mitochondrial Complex I.

Experimental Workflow for Studying this compound's Effects

start Cell Culture (e.g., cancer cell lines) treatment Treat with this compound (various concentrations and time points) start->treatment ocr_assay Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) treatment->ocr_assay atp_assay Measure ATP Production (e.g., Luciferase-based assay) treatment->atp_assay ros_assay Measure Reactive Oxygen Species (ROS) (e.g., Flow cytometry with fluorescent probes) treatment->ros_assay mmp_assay Measure Mitochondrial Membrane Potential (e.g., Flow cytometry with TMRE/TMRM) treatment->mmp_assay apoptosis_assay Assess Apoptosis (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation ocr_assay->data_analysis atp_assay->data_analysis ros_assay->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for investigating the impact of this compound on mitochondrial function.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of OCR in adherent cells treated with this compound.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (in DMSO)

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour.

  • Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with compounds for the mitochondrial stress test:

    • Port A: Oligomycin (e.g., 1.0 µM final concentration)

    • Port B: FCCP (e.g., 1.0 µM final concentration)

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)

  • Seahorse XF Analyzer Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify changes in cellular ATP following this compound treatment.

Materials:

  • White, opaque 96-well plates

  • Cells of interest

  • This compound stock solution

  • Commercial ATP assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the ATP assay reagent to each well, which lyses the cells and initiates the luciferase reaction.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence and express the ATP levels in this compound-treated cells as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe and flow cytometry to detect intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound stock solution

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red or DCFDA)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound or vehicle control for the desired duration.

  • Probe Loading: Towards the end of the treatment period, add the ROS-sensitive fluorescent probe to the cell culture medium at the concentration recommended by the manufacturer. Incubate under normal culture conditions for 30-60 minutes.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.

  • Flow Cytometry: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate excitation and emission filters for the chosen probe.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in this compound-treated cells compared to controls indicates an increase in ROS levels.[7]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent dye to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • This compound stock solution

  • Fluorescent dye for ΔΨm (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE)

  • FCCP (as a positive control for depolarization)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound, vehicle control, or FCCP for the desired time.

  • Dye Staining: Add TMRE to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.

  • Cell Harvesting: Collect the cells and wash them with PBS.

  • Flow Cytometry: Resuspend the cells in PBS and immediately analyze them on a flow cytometer (e.g., using a PE channel for TMRE).

  • Data Analysis: A decrease in the fluorescence intensity of TMRE in the treated cells compared to the control group indicates a depolarization of the mitochondrial membrane.[7]

References

Application Notes and Protocols for In Vivo Administration of Mubritinib in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and experimental protocols for the therapeutic agent Mubritinib (also known as TAK-165) in mice. This compound was initially developed as a selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase. However, recent studies have elucidated its potent inhibitory effects on the mitochondrial electron transport chain (ETC) Complex I, which is now considered a primary mechanism of its anti-cancer activity in various models.[1][2][3][4][5][6] This document outlines detailed protocols for preclinical studies in murine models based on existing literature.

Data Summary of In Vivo Studies

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mice.

Table 1: this compound Dosage and Administration in Murine Cancer Models

Cancer ModelMouse StrainAdministration RouteDosageDosing ScheduleVehicle FormulationReference
Primary Effusion Lymphoma (PEL)NSGOral25 mg/kgOnce Daily10% DMSO, 2.5% Tween® 80 in 0.5% Carboxymethyl Cellulose (CMC)[3]
Bladder Cancer (UMUC-3)Athymic nudeOral10 or 20 mg/kg/dayTwice DailyNot specified[7]
Kidney Cancer (ACHN)Athymic nudeOral10 or 20 mg/kg/dayTwice DailyNot specified[7]
Androgen-Independent Prostate Cancer (LN-REC4)SCIDOral10 or 20 mg/kg/dayTwice DailyNot specified[7]
Acute Myeloid Leukemia (AML)Syngeneic (MLL-AF9)Not specifiedNot specifiedNot specifiedNot specified[1][2]
Non-Small Cell Lung Cancer (NSCLC)BALB/c-NuNot specifiedNot specifiedNot specified[4]
GlioblastomaPatient-derived and syngeneic modelsNot specifiedNot specifiedNot specified[5]

Table 2: Reported Efficacy of this compound in Murine Cancer Models

Cancer ModelDosageEfficacy EndpointResultsReference
Bladder Cancer (UMUC-3 Xenograft)10 or 20 mg/kg/dayTumor Growth Inhibition (T/C ratio)22.9%[7]
Kidney Cancer (ACHN Xenograft)10 or 20 mg/kg/dayTumor Growth Inhibition (T/C ratio)26.0%[7]
Androgen-Independent Prostate Cancer (LN-REC4 Xenograft)10 or 20 mg/kg/dayTumor Growth Inhibition (T/C ratio)26.5%[7]
Acute Myeloid Leukemia (MLL-AF9 Syngeneic)Not specifiedSurvival37% increase in median overall survival[1][2]
Acute Myeloid Leukemia (MLL-AF9 Syngeneic)Not specifiedLeukemic Burden19-fold decrease in bone marrow and 42-fold decrease in spleen[1][2]
Primary Effusion Lymphoma (PEL Xenograft)25 mg/kgTumor GrowthSignificantly slowed weight gain and reduced bioluminescence[3]
GlioblastomaNot specifiedSurvivalDelays tumor progression and extends survival[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage based on formulations used in published studies.

Materials:

  • This compound (TAK-165) powder

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80

  • Carboxymethyl Cellulose (CMC), low viscosity

  • Sterile water

  • Corn oil (alternative vehicle)

  • Sterile tubes and syringes

Procedure A (CMC-based Vehicle):

  • Prepare a 0.5% (w/v) solution of CMC in sterile water. Mix thoroughly until fully dissolved.

  • For a final formulation of 10% DMSO, 2.5% Tween® 80, and 87.5% of 0.5% CMC, first dissolve the required amount of this compound powder in DMSO.

  • Add Tween® 80 to the this compound-DMSO solution and mix.

  • Add the 0.5% CMC solution to the desired final volume and vortex until a homogenous suspension is achieved.

  • Prepare the vehicle control using the same procedure, omitting the this compound powder.

  • This formulation should be prepared fresh daily before administration.

Procedure B (Corn Oil-based Vehicle):

  • For a final formulation of 10% DMSO and 90% corn oil, first dissolve the required amount of this compound powder in DMSO.

  • Add the corn oil to the desired final volume and vortex thoroughly to ensure a uniform suspension.

  • Prepare the vehicle control using the same procedure, omitting the this compound powder.

  • This formulation should also be prepared fresh before use.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol provides a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials and Equipment:

  • Immunocompromised mice (e.g., BALB/c nude, NSG, or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, for some cell lines)

  • Sterile PBS, cell culture medium, and standard cell culture equipment

  • Calipers for tumor measurement

  • Animal weighing scale

  • Oral gavage needles

  • Bioluminescent imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 2 x 10^6 to 5 x 10^6 cells per 100-200 µL). For some models, cells may be mixed with Matrigel (e.g., 1:1 ratio) to enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. For PEL models, intraperitoneal injection (e.g., 5 x 10^5 cells) is used.[3]

  • Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor the mice regularly for tumor development.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin treatment administration as per the selected dosage and schedule (e.g., 25 mg/kg this compound or vehicle, once daily by oral gavage).

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • If using luciferase-expressing cells, perform bioluminescent imaging at regular intervals to monitor tumor burden.[3]

  • Study Endpoint: Continue treatment for the planned duration (e.g., 14-34 days). The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined endpoint criteria.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, western blotting). Compare tumor growth, final tumor weights, and survival between the treatment and control groups.

Visualizations

Signaling Pathways and Experimental Workflow

Mubritinib_Mechanism_of_Action cluster_Mitochondrial_Inhibition Mitochondrial Complex I Inhibition Pathway cluster_HER2_Inhibition Historically Postulated HER2 Inhibition Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ATP ATP Production ComplexI->ATP Decreases ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases AMPK AMPK Activation ATP->AMPK Activates via increased AMP/ATP ratio Apoptosis Apoptosis ROS->Apoptosis Induces p27Kip1 p27Kip1 AMPK->p27Kip1 Affects CellCycle Cell Cycle Impairment p27Kip1->CellCycle Leads to Proliferation Cell Proliferation CellCycle->Proliferation Reduces Mubritinib2 This compound HER2 HER2/ErbB2 Mubritinib2->HER2 Inhibits (Contested) PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates MAPK MAPK Pathway HER2->MAPK Activates Survival Cell Survival PI3K_Akt->Survival Promotes Proliferation2 Cell Proliferation MAPK->Proliferation2 Promotes

Caption: this compound's dual mechanisms of action.

InVivo_Experimental_Workflow start Start: Select Cancer Cell Line and Mouse Model cell_culture 1. Cell Culture and Preparation start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous or Intraperitoneal) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Cohorts (Vehicle vs. This compound) tumor_growth->randomization treatment 5. Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume, Body Weight, and/or Bioluminescence treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Euthanasia, Tumor Excision, and Data Analysis endpoint->analysis end End: Evaluate Efficacy analysis->end

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Generation after Mubritinib Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mubritinib (TAK-165) is an investigational anti-cancer agent that has garnered significant interest for its potent activity against various malignancies. Initially developed as a selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, recent studies have revealed a more complex mechanism of action.[1][2] Compelling evidence now indicates that this compound's primary anti-leukemic and anti-tumor effects stem from its direct inhibition of the mitochondrial Electron Transport Chain (ETC) complex I.[2][3][4] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a significant increase in intracellular reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptotic cell death in cancer cells.[2][5]

The generation of ROS is a critical downstream event of this compound's activity, making the accurate measurement of ROS levels an essential tool for researchers studying its mechanism of action, evaluating its efficacy, and developing it as a therapeutic agent. These application notes provide detailed protocols for measuring intracellular and mitochondrial ROS generation following this compound exposure.

Signaling Pathway of this compound-Induced ROS Generation

This compound's primary target is Complex I of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts the normal flow of electrons, leading to an accumulation of electrons that are then transferred to molecular oxygen, generating superoxide radicals (O₂⁻). This initial ROS can then be converted to other ROS species, leading to widespread oxidative stress and cellular damage.

Mubritinib_Pathway This compound This compound Complex_I Mitochondrial ETC Complex I This compound->Complex_I Inhibits ETC Disrupted Electron Transport Complex_I->ETC ROS Increased ROS (Superoxide, H₂O₂) ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound's mechanism of ROS induction.

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation, to measure the overall intracellular ROS levels.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Experimental Workflow:

DCFH_DA_Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate with DCFH-DA B->C D Wash cells C->D E Measure fluorescence (Ex/Em ~485/535 nm) D->E

Caption: Workflow for intracellular ROS measurement.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • This compound Treatment: The next day, remove the culture medium and treat the cells with various concentrations of this compound in a fresh complete medium. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., H₂O₂). Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours).

  • DCFH-DA Loading: Following treatment, remove the medium and wash the cells once with warm PBS or HBSS.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed PBS or serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6] Alternatively, cells can be harvested and analyzed by flow cytometry.[7]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Incubation Time (h)Mean Fluorescence Intensity (a.u.)Standard DeviationFold Change vs. Control
Vehicle Control061.0
This compound16
This compound56
This compound106
Positive Control (H₂O₂)1001
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Given that this compound's primary target is the mitochondria, specifically measuring mitochondrial ROS is crucial. MitoSOX™ Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well black, clear-bottom microplate or imaging-appropriate plates/slides

  • Fluorescence microscope or flow cytometer

Experimental Workflow:

MitoSOX_Workflow A Seed cells B Treat with this compound A->B C Load with MitoSOX™ Red B->C D Wash cells C->D E Analyze fluorescence (Ex/Em ~510/580 nm) D->E

Caption: Workflow for mitochondrial superoxide detection.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • MitoSOX™ Red Loading: After this compound treatment, remove the medium.

  • Prepare a working solution of MitoSOX™ Red (e.g., 2.5-5 µM) in warm HBSS.

  • Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Fluorescence Analysis: Add fresh warm HBSS to the wells. The fluorescence can be measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively. For quantification, flow cytometry is a highly effective method.[8]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Incubation Time (h)Mean Red Fluorescence IntensityStandard Deviation% of MitoSOX™ Positive Cells
Vehicle Control06
This compound16
This compound56
This compound106
Positive Control (e.g., Antimycin A)101

Considerations and Troubleshooting

  • Probe Specificity: While widely used, DCFH-DA is known to be oxidized by various ROS and can be prone to artifacts.[9] Therefore, results should be interpreted with caution and ideally confirmed with more specific probes. MitoSOX™ Red is more specific for mitochondrial superoxide.[9]

  • Photostability: Fluorescent probes can be susceptible to photobleaching. Minimize light exposure during incubation and measurement steps.

  • Cell Health: Ensure that the concentrations of this compound and the fluorescent probes used are not cytotoxic within the experimental timeframe, as this can lead to confounding results. A parallel cytotoxicity assay (e.g., MTT or LDH) is recommended.

  • Controls: Always include appropriate vehicle controls, untreated controls, and positive controls to validate the assay's performance.

  • Data Normalization: When using a plate reader, it is advisable to normalize the fluorescence data to cell number or protein concentration to account for any variations in cell density.

By following these detailed protocols, researchers can reliably measure the generation of ROS induced by this compound, providing valuable insights into its mechanism of action and its potential as a cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Mubritinib in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mubritinib in the context of Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML?

A1: While originally developed as a selective inhibitor of the ERBB2 receptor tyrosine kinase, in the context of AML, this compound's potent anti-leukemic effects stem from its function as a ubiquinone-dependent inhibitor of the mitochondrial Electron Transport Chain (ETC) complex I.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, induction of oxidative stress, and ultimately apoptotic cell death in susceptible AML cells.[4][5] Notably, the anti-leukemic activity of this compound in AML is independent of ERBB2 expression, as sensitive AML specimens often do not express this protein.[4]

Q2: We are observing significant variability in the sensitivity of different AML patient samples to this compound. What could be the underlying reason?

A2: The sensitivity of AML cells to this compound is strongly correlated with their metabolic phenotype. Specifically, AML cells that are highly dependent on oxidative phosphorylation (OXPHOS) for energy production are more sensitive to the drug.[1][2] Conversely, cells that rely more on glycolysis and have a transcriptomic signature associated with hypoxia tend to be resistant.[1][2] Therefore, the inherent metabolic state of the primary AML samples or cell lines you are testing is a critical determinant of their response to this compound. Sensitivity is also associated with a high expression of genes related to mitochondrial function.[1][4]

Q3: Are there any known genetic markers associated with resistance or sensitivity to this compound in AML?

A3: Yes, sensitivity and resistance to this compound have been associated with specific cytogenetic and mutational profiles in AML.

  • Sensitivity is often associated with:

    • Intermediate cytogenetic risk category.[4]

    • Normal karyotype (NK).[4]

    • Mutations in NPM1, FLT3 (ITD), and DNMT3A.[4]

    • AMLs that are resistant to conventional chemotherapy.[1]

  • Resistance is often associated with:

    • Favorable cytogenetic risk AMLs.[4]

    • Core Binding Factor (CBF) leukemias.[4]

    • The presence of KIT mutations.[4]

    • Normal CD34+ hematopoietic cells and chemotherapy-sensitive AMLs.[1]

Q4: We are not seeing the expected cytotoxic effect of this compound in our AML cell line. What are the potential reasons and how can we troubleshoot this?

A4: If you are not observing the expected cytotoxicity, consider the following:

  • Metabolic Profile of the Cell Line: Your AML cell line may have low dependence on OXPHOS and a more glycolytic phenotype, rendering it inherently resistant to an ETC complex I inhibitor like this compound.[1][2]

  • Culture Conditions: The in vitro culture environment can influence the metabolic state of the cells. Ensure your culture conditions are standardized and consider assessing the baseline OXPHOS activity of your cells.

  • Drug Integrity: Verify the concentration, storage, and handling of your this compound stock to ensure its activity has not been compromised.

For troubleshooting, you can refer to the experimental workflow outlined below to characterize the metabolic phenotype of your cells.

Troubleshooting Guides

Issue: Inconsistent IC50 values for this compound across experiments.
  • Possible Cause: Variability in the metabolic state of the cultured cells.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent media formulation, serum batches, and cell passage numbers.

    • Monitor Cell Health: Regularly assess cell viability and morphology to ensure you are working with a healthy and consistent cell population.

    • Assess Baseline Metabolism: Before initiating drug treatment, measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to confirm the metabolic phenotype of your cells.

Issue: this compound shows efficacy in 2D culture but not in our in vivo xenograft model.
  • Possible Cause: The tumor microenvironment in the in vivo model may induce a metabolic shift towards a more hypoxic and glycolytic state, conferring resistance.

  • Troubleshooting Steps:

    • Analyze the In Vivo Metabolic State: If possible, perform metabolic analyses on the explanted tumor cells to assess their OXPHOS dependency.

    • Consider Combination Therapies: Explore combining this compound with agents that target glycolytic pathways or other survival signaling pathways in AML.

Data Presentation

Table 1: Cellular States and Corresponding Expected Response to this compound

Cellular/Genetic ProfileMetabolic PhenotypeExpected Response to this compound
High mitochondrial gene expressionHigh OXPHOS dependencySensitive
Transcriptomic hallmarks of hypoxiaLow OXPHOS dependencyResistant
Intermediate cytogenetic risk, NPM1/FLT3-ITD/DNMT3A mutationsOften associated with higher OXPHOSGenerally Sensitive
Favorable cytogenetic risk, CBF leukemia, KIT mutationsOften associated with lower OXPHOSGenerally Resistant
Normal CD34+ hematopoietic cellsLow OXPHOS dependencyResistant

Experimental Protocols

Cell Viability Assay to Determine IC50
  • Cell Plating: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Apoptosis Markers
  • Treatment: Treat AML cells with this compound at a concentration around the predetermined IC50 for 24-48 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Mubritinib_Mechanism_of_Action Mechanism of Action of this compound in AML cluster_mitochondrion Mitochondrion cluster_cell AML Cell ETC_Complex_I ETC Complex I Ubiquinone Ubiquinone ETC_Complex_I->Ubiquinone e- ROS Reactive Oxygen Species (ROS) ETC_Complex_I->ROS dysfunction increases ETC_Complex_III ETC Complex III Ubiquinone->ETC_Complex_III e- Cytochrome_C Cytochrome c ETC_Complex_III->Cytochrome_C e- ETC_Complex_IV ETC Complex IV Cytochrome_C->ETC_Complex_IV e- ATP_Synthase ATP Synthase ETC_Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces OXPHOS Oxidative Phosphorylation This compound This compound This compound->ETC_Complex_I Inhibits Apoptosis Apoptosis OXPHOS->Apoptosis inhibition induces Experimental_Workflow Experimental Workflow for Assessing this compound Resistance start Start: AML Sample (Cell Line or Primary Cells) metabolic_profiling Metabolic Profiling (e.g., Seahorse Analyzer) start->metabolic_profiling ocr Measure Oxygen Consumption Rate (OCR) metabolic_profiling->ocr ecar Measure Extracellular Acidification Rate (ECAR) metabolic_profiling->ecar classify_phenotype Classify Metabolic Phenotype ocr->classify_phenotype ecar->classify_phenotype high_oxphos High OXPHOS (High OCR/ECAR ratio) classify_phenotype->high_oxphos High OCR low_oxphos Low OXPHOS / Glycolytic (Low OCR/ECAR ratio) classify_phenotype->low_oxphos Low OCR mubritinib_treatment This compound Treatment (Dose-Response) high_oxphos->mubritinib_treatment low_oxphos->mubritinib_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) mubritinib_treatment->viability_assay ic50_determination Determine IC50 viability_assay->ic50_determination sensitive Sensitive Phenotype (Low IC50) ic50_determination->sensitive Correlates with High OXPHOS resistant Resistant Phenotype (High IC50) ic50_determination->resistant Correlates with Low OXPHOS Resistance_Logic Logical Framework of this compound Resistance in AML cluster_sensitive Sensitive AML cluster_resistant Resistant AML This compound This compound ETC_I Inhibits ETC Complex I This compound->ETC_I Energy_Crisis Cellular Energy Crisis ETC_I->Energy_Crisis if Survival Cell Survival and Proliferation ETC_I->Survival if not OXPHOS_Dep AML Cell Relies on Oxidative Phosphorylation (OXPHOS) OXPHOS_Dep->Energy_Crisis leads to Glycolysis_Dep AML Cell Relies on Glycolysis Glycolysis_Dep->Survival allows for Apoptosis Apoptosis Energy_Crisis->Apoptosis Sensitivity Sensitivity to this compound Apoptosis->Sensitivity Resistance Resistance to this compound Survival->Resistance

References

Technical Support Center: Optimizing Mubritinib and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Mubritinib in combination with cisplatin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in combination with cisplatin?

A1: this compound was initially developed as a HER2/ErbB2 inhibitor. However, recent studies have shown that its potent anti-cancer effects, especially in the context of combination therapy, are primarily due to its off-target inhibition of the mitochondrial electron transport chain (ETC) complex I.[1][2] This inhibition disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[3][4] Cisplatin is a platinum-based chemotherapy agent that causes cancer cell death by forming DNA adducts and inter/intra-strand crosslinks, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[5] The combination of this compound and cisplatin has a synergistic effect, where this compound's disruption of mitochondrial function and induction of ROS enhances the DNA damage and apoptotic effects of cisplatin.[3][4] This combination has been shown to be particularly effective in non-small cell lung cancer (NSCLC) by inhibiting the PI3K/Akt/mTOR signaling pathway.[3]

Q2: In which cancer cell lines has the this compound and cisplatin combination shown efficacy?

A2: The combination of this compound and cisplatin has demonstrated significant synergistic anti-tumor effects in non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975.[3] this compound as a single agent has also been studied in primary effusion lymphoma and acute myeloid leukemia (AML), where its efficacy is linked to the inhibition of mitochondrial respiration.[2][6]

Q3: What are the known off-target effects of this compound?

A3: The primary and most significant off-target effect of this compound is the inhibition of mitochondrial respiratory complex I.[1][2] This was discovered to be its main mechanism of anti-cancer action, rather than its originally intended target, HER2.[1] This off-target effect can lead to mitochondrial dysfunction and increased ROS production, which contributes to its synergistic activity with agents like cisplatin.[3] However, this can also be a source of toxicity, particularly in cells with high energy demands like cardiac cells.[1]

Q4: How can I assess the synergy between this compound and cisplatin?

A4: The synergy between this compound and cisplatin can be quantitatively assessed using methods like the isobologram analysis or by calculating a Combination Index (CI) using the Chou-Talalay method.[7][8][9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. These analyses are typically based on data from cell viability assays (e.g., MTT or CTG) where cells are treated with a range of concentrations of each drug alone and in combination at a fixed ratio.

Troubleshooting Guides

In Vitro Experiments
Problem Possible Causes Troubleshooting Steps
High variability in MTT/cell viability assay results. 1. Inconsistent cell seeding density.2. Edge effects in the 96-well plate.3. Drug solutions not properly mixed.4. Contamination of cell cultures.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Gently mix the plate on an orbital shaker for a few minutes after adding the drugs.4. Regularly check for mycoplasma contamination and maintain sterile techniques.
No synergistic effect observed between this compound and cisplatin. 1. Suboptimal drug concentrations or ratio.2. Incorrect timing of drug administration (sequential vs. co-administration).3. Cell line may be resistant to one or both drugs.4. Assay endpoint is not sensitive enough to detect synergy.1. Perform dose-response curves for each drug individually to determine their IC50 values. Use a range of concentrations around the IC50 for combination studies at a fixed ratio.2. Test different administration schedules (e.g., this compound pre-treatment followed by cisplatin, or simultaneous treatment).3. Investigate mechanisms of cisplatin resistance in your cell line, such as enhanced DNA repair pathways.[10][11][12]4. Use multiple assays to assess synergy, such as an apoptosis assay (Annexin V/PI staining) in addition to a viability assay.
Inconsistent results in apoptosis assays (Annexin V/PI staining). 1. Sub-optimal cell density.2. Harsh cell handling leading to mechanical membrane damage.3. Incorrect compensation settings on the flow cytometer.1. Use approximately 1-5 x 10^5 cells per sample for staining.2. Handle cells gently during harvesting and washing steps to avoid inducing necrosis.3. Use single-stained controls for each fluorochrome to set up proper compensation and gates.[13]
Low or no ROS detection after this compound treatment. 1. ROS production may be an early and transient event.2. The concentration of the ROS-sensitive dye (like DCFH-DA) is not optimal.3. Cells were exposed to light after staining, leading to photobleaching.1. Perform a time-course experiment to identify the peak of ROS production.2. Titrate the concentration of the ROS detection reagent for your specific cell line.3. Protect cells from light after adding the fluorescent dye.
Difficulty in detecting changes in the PI3K/Akt/mTOR pathway by Western blot. 1. Poor antibody quality or incorrect antibody dilution.2. Low protein expression in the cell line.3. Inefficient protein extraction or degradation.4. Incorrect timing of cell lysis after treatment.1. Use validated antibodies from reputable suppliers and perform antibody titration.2. Load a higher amount of protein onto the gel.3. Use lysis buffer containing protease and phosphatase inhibitors and keep samples on ice.4. Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation.
In Vivo Xenograft Experiments
Problem Possible Causes Troubleshooting Steps
High variability in tumor growth within the same treatment group. 1. Inconsistent number of viable cells injected.2. Variation in the site of injection.3. Health status of the mice varies.1. Ensure accurate cell counting and viability assessment before injection.2. Be consistent with the anatomical location of the subcutaneous or orthotopic injection.[14]3. Monitor the health of the mice regularly and exclude any unhealthy animals from the study.
Lack of significant tumor growth inhibition with combination therapy. 1. Suboptimal dosing or treatment schedule.2. Poor bioavailability of one or both drugs.3. Rapid development of drug resistance in the tumor.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for the combination. Test different treatment schedules (e.g., daily, every other day).2. Verify the formulation and administration route of the drugs. This compound is typically administered orally.[6]3. Analyze excised tumors for markers of resistance.
Toxicity and weight loss in mice treated with the combination therapy. 1. The combined toxicity of this compound and cisplatin is too high at the current doses.2. Off-target effects of this compound on healthy tissues.1. Reduce the doses of one or both drugs. The goal is to find a synergistic dose that is below the MTD of each individual drug.2. Monitor for signs of toxicity and consider intermittent dosing schedules.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Cisplatin in NCI-H1975 NSCLC Cells

TreatmentConcentrationInhibition Rate (%)
This compound80 nMNot specified
Cisplatin0.1 µMNot specified
This compound + Cisplatin80 nM + 0.1 µMSignificantly higher than single-drug groups (p < 0.05)
Data extracted from Dong et al., 2022.[3]

Table 2: In Vivo Efficacy of this compound and Cisplatin in a Mouse Xenograft Model

Treatment GroupMean Tumor Volume (after 18 days)Mean Tumor Weight (after 18 days)
ControlHighestHighest
This compoundSignificantly lower than control (p < 0.05)Significantly lower than control
CisplatinSignificantly lower than control (p < 0.05)Significantly lower than control
This compound + CisplatinLowest among all groupsLowest among all groups
Data extracted from Dong et al., 2022.[3][15]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or the combination for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the inhibition rate and IC50 values. For combination studies, calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with the drug combination for the determined optimal time.

  • Dye Loading: Incubate the cells with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Immediately analyze the fluorescence intensity by flow cytometry (typically using the FITC channel). An increase in fluorescence indicates higher ROS levels.

Western Blot for PI3K/Akt/mTOR Pathway
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, and mTOR overnight at 4°C.[18][19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits Cisplatin Cisplatin DNA DNA Cisplatin->DNA ROS ↑ ROS Mito_Complex_I->ROS DNA_Damage DNA Damage (Adducts, Crosslinks) ROS->DNA_Damage enhances Cell_Proliferation ↓ Cell Proliferation & Invasion PI3K_Akt_mTOR->Cell_Proliferation promotes DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->Cell_Proliferation

Caption: Synergistic mechanism of this compound and Cisplatin.

G start Start: In Vitro Experiment seed_cells Seed Cells (96-well plate) start->seed_cells treat_drugs Treat with this compound, Cisplatin, & Combination seed_cells->treat_drugs incubate Incubate (e.g., 72h) treat_drugs->incubate add_reagent Add Assay Reagent (e.g., MTT, Annexin V) incubate->add_reagent analyze Analyze (Plate Reader / Flow Cytometer) add_reagent->analyze end End: Determine Synergy analyze->end G problem Problem: No Synergy Observed check_conc Are drug concentrations and ratio optimal? problem->check_conc check_timing Is the timing of administration correct? check_conc->check_timing Yes redo_dose_response Action: Redo dose-response curves for IC50 determination. check_conc->redo_dose_response No check_resistance Is the cell line resistant? check_timing->check_resistance Yes test_schedules Action: Test sequential vs. co-administration. check_timing->test_schedules No investigate_resistance Action: Investigate resistance mechanisms (e.g., DNA repair). check_resistance->investigate_resistance Yes solution Solution: Optimized Protocol check_resistance->solution No redo_dose_response->problem test_schedules->problem investigate_resistance->solution

References

Technical Support Center: Synergistic Effects of Mubritinib with Radiotherapy in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of Mubritinib and radiotherapy in glioblastoma (GBM). The information is based on preclinical findings and is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect between this compound and radiotherapy in glioblastoma?

A1: The synergy stems from this compound's dual action on glioblastoma cells. Firstly, this compound targets the mitochondrial complex I of the electron transport chain.[1] This action disrupts mitochondrial respiration, leading to an increase in AMP levels, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK promotes the stability of the cell cycle inhibitor p27Kip1, leading to cell cycle arrest in the G1 phase, thus inhibiting tumor cell proliferation.[1] Secondly, by inhibiting mitochondrial oxygen consumption, this compound alleviates tumor hypoxia.[2] A less hypoxic tumor microenvironment is more susceptible to radiotherapy, as the presence of oxygen is critical for the generation of reactive oxygen species (ROS) that mediate DNA damage and induce apoptosis in cancer cells following irradiation.[1][2]

Q2: What is the primary signaling pathway affected by this compound in glioblastoma cells?

A2: The primary signaling pathway elucidated in preclinical studies is the AMPK/p27Kip1 pathway.[1] this compound's inhibition of mitochondrial complex I leads to metabolic stress, activating AMPK. This subsequently influences downstream effectors, including the stabilization of p27Kip1, which inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression.

Q3: Does this compound cross the blood-brain barrier?

A3: Yes, preclinical pharmacokinetic assays have confirmed that this compound can cross the blood-brain barrier, making it a viable therapeutic candidate for brain tumors like glioblastoma.[1]

Q4: What is the expected outcome of combining this compound with radiotherapy in in vivo glioblastoma models?

A4: In preclinical patient-derived and syngeneic glioblastoma models, the combination of this compound with radiotherapy has been shown to delay tumor progression and provide a survival advantage compared to either treatment alone.[1][2]

Troubleshooting Guides

Problem 1: Lack of Synergistic Effect on Cell Viability in Vitro
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration or Radiation Dose Titrate the concentration of this compound and the dose of radiation. It is crucial to determine the IC50 of this compound on your specific glioblastoma cell line first. The synergistic effect is often observed at concentrations around the IC50 value when combined with a relevant dose of radiation (e.g., 2-6 Gy).
Incorrect Timing of Combination Treatment The timing of this compound administration relative to irradiation is critical. Pre-treatment with this compound for a sufficient duration (e.g., 24-72 hours) before irradiation is often necessary to induce the metabolic changes that sensitize the cells to radiation.
Cell Line Resistance Different glioblastoma cell lines, especially those from different molecular subtypes, may exhibit varying sensitivity to this compound and radiotherapy. Consider using patient-derived glioblastoma stem-like cells (GSCs), as they are often more representative of the tumor's behavior in vivo.
Issues with Hypoxia Induction in Vitro The radiosensitizing effect of this compound is partly dependent on its ability to alleviate hypoxia. Ensure your in vitro model accurately recapitulates a hypoxic microenvironment if this is a key aspect of your investigation.
Problem 2: Inconsistent Results in Apoptosis Assays
Possible Cause Troubleshooting Step
Timing of Apoptosis Measurement Apoptosis is a dynamic process. The peak of apoptosis induction may occur at different time points after treatment. Perform a time-course experiment (e.g., 24, 48, 72 hours post-irradiation) to identify the optimal window for detecting the synergistic increase in apoptosis.
Assay Sensitivity Consider using multiple assays to measure apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assays, and TUNEL staining) to confirm your findings.
Inappropriate Drug and Radiation Dosing Very high doses of either this compound or radiation may induce significant apoptosis alone, masking any synergistic effect. Use doses that individually cause a moderate level of apoptosis to better observe the combined effect.
Problem 3: Limited In Vivo Efficacy in Animal Models
Possible Cause Troubleshooting Step
Pharmacokinetics and Dosing Regimen Ensure the dosing schedule and route of administration of this compound are sufficient to achieve and maintain therapeutic concentrations within the brain tumor tissue. This may require preliminary pharmacokinetic studies in your animal model.
Tumor Model Selection The choice of orthotopic glioblastoma model is crucial. Patient-derived xenograft (PDX) models or syngeneic models that better replicate the human tumor microenvironment are recommended over traditional cell line-derived xenografts.
Timing and Duration of Treatment The initiation of treatment relative to tumor implantation and the duration of the combination therapy are critical variables. Treatment should ideally begin when the tumor is established but not overly large. The duration should be sufficient to observe a significant therapeutic effect.
Animal Health and Toxicity Monitor the animals closely for signs of toxicity from the combination therapy. While this compound is reported to be well-tolerated, the combination with radiation could potentially lead to unforeseen side effects. Adjusting the dose or schedule may be necessary.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed glioblastoma cells (e.g., patient-derived GSCs) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 72 hours.

  • Combination Treatment:

    • Pre-treat cells with a selected concentration of this compound (e.g., IC50 value) for 24 hours.

    • Expose the cells to a clinically relevant dose of ionizing radiation (e.g., 4 Gy).

    • Continue the incubation with this compound for another 48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Tumor Growth Study
  • Tumor Implantation: Orthotopically implant human glioblastoma cells or patient-derived GSCs into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Treatment Groups: Once tumors are established (e.g., a detectable bioluminescent signal or a specific volume on MRI), randomize the animals into four groups:

    • Vehicle control

    • This compound alone (e.g., administered daily by oral gavage)

    • Radiotherapy alone (e.g., a total dose of 10 Gy delivered in 5 fractions of 2 Gy)

    • This compound in combination with radiotherapy.

  • Combination Therapy Schedule: Administer this compound for a set period (e.g., 5 consecutive days) prior to the first fraction of radiotherapy and continue daily administration throughout the course of radiation.

  • Data Collection: Measure tumor volume and animal survival.

  • Data Analysis: Plot tumor growth curves and generate Kaplan-Meier survival curves to assess the synergistic effect.

Quantitative Data

Specific quantitative data from the synergistic experiments of this compound and radiotherapy in glioblastoma are not yet publicly available in the reviewed literature. The preclinical studies describe a significant survival advantage and enhanced anti-tumor effects with the combination therapy, but do not provide specific numerical values for direct comparison in the tables below.

Table 1: In Vitro Effects of this compound and Radiotherapy on Glioblastoma Cells (Illustrative)

Treatment GroupCell Viability (% of Control)Apoptosis Rate (% of Total Cells)
Control100%~5%
This compound (e.g., 500 nM)Data not availableData not available
Radiotherapy (e.g., 4 Gy)Data not availableData not available
This compound + RadiotherapyData not availableData not available

Table 2: In Vivo Efficacy of this compound and Radiotherapy in Glioblastoma Models (Illustrative)

Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle ControlData not available0%
This compoundData not availableData not available
RadiotherapyData not availableData not available
This compound + RadiotherapyData not availableData not available

Visualizations

This compound and Radiotherapy Synergy in Glioblastoma This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits Mito_Resp Mitochondrial Respiration Mito_Complex_I->Mito_Resp leads to decreased Hypoxia Tumor Hypoxia Mito_Resp->Hypoxia alleviates AMPK AMPK Activation Mito_Resp->AMPK activates via metabolic stress Radiotherapy Radiotherapy Hypoxia->Radiotherapy sensitizes to p27Kip1 p27Kip1 Stabilization AMPK->p27Kip1 Cell_Cycle_Arrest G1 Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest induces Proliferation Tumor Cell Proliferation Cell_Cycle_Arrest->Proliferation inhibits ROS Reactive Oxygen Species (ROS) Radiotherapy->ROS generates DNA_Damage DNA Damage ROS->DNA_Damage causes Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Signaling pathway of this compound and Radiotherapy in Glioblastoma.

Experimental Workflow for In Vivo Synergy Study Start Start Implantation Orthotopic Implantation of GBM Cells Start->Implantation Tumor_Establishment Tumor Establishment (Imaging) Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Group_Control Control (Vehicle) Randomization->Group_Control Group_this compound This compound Alone Randomization->Group_this compound Group_RT Radiotherapy Alone Randomization->Group_RT Group_Combo This compound + Radiotherapy Randomization->Group_Combo Monitoring Monitor Tumor Growth (Imaging) & Survival Group_Control->Monitoring Group_this compound->Monitoring Group_RT->Monitoring Group_Combo->Monitoring Analysis Data Analysis (Tumor Volume, Survival) Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo testing of this compound and radiotherapy.

References

Technical Support Center: Enhancing Mubritinib Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mubritinib for solid tumor research. Given the evolving understanding of this compound's mechanism of action, this resource focuses on its role as a mitochondrial complex I inhibitor to maximize its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Recent studies have demonstrated that this compound's primary anti-cancer activity stems from its potent inhibition of the mitochondrial Electron Transport Chain (ETC) Complex I.[1][2][3][4][5][6][7][8][9] While initially developed as a HER2/ErbB2 inhibitor, its effects on HER2 are now considered minimal, and its efficacy is more directly linked to the disruption of mitochondrial respiration.[2][7] This inhibition leads to decreased oxidative phosphorylation (OXPHOS), reduced ATP production, and an increase in cytotoxic reactive oxygen species (ROS).[10]

Q2: Which solid tumor types are most likely to be sensitive to this compound?

Tumors that are highly dependent on oxidative phosphorylation for their energy supply are predicted to be the most sensitive to this compound.[1][4] This metabolic phenotype, known as OXPHOS-dependency, has been identified as a key determinant of sensitivity in various cancers, including acute myeloid leukemia and glioblastoma.[1][11] For solid tumors, it is crucial to assess their metabolic profile to predict their responsiveness to this compound.

Q3: What are potential biomarkers for predicting this compound sensitivity?

The primary biomarker for this compound sensitivity is a high degree of dependence on mitochondrial respiration (OXPHOS).[1][4] This can be assessed through various experimental techniques, including:

  • Seahorse XF analysis: Measuring the oxygen consumption rate (OCR) to determine the reliance on OXPHOS.

  • Gene expression profiling: High expression of genes related to mitochondrial function can indicate sensitivity.[4][5]

  • Metabolomic analysis: Profiling of metabolites associated with mitochondrial respiration.

Q4: What are the most promising combination strategies to enhance this compound efficacy?

Combining this compound with other anti-cancer agents can lead to synergistic effects. Promising strategies include:

  • Chemotherapy: In non-small cell lung cancer (NSCLC), this compound has been shown to enhance the efficacy of cisplatin by inhibiting the PI3K/Akt/mTOR signaling pathway and increasing ROS levels.[10]

  • Radiotherapy: For glioblastoma, combining this compound with radiation has been shown to improve survival by alleviating tumor hypoxia and increasing ROS-mediated DNA damage and apoptosis.[11]

Q5: What are the known mechanisms of resistance to this compound?

Resistance to this compound is associated with a metabolic shift away from OXPHOS towards glycolysis.[1][4] Cells that are less reliant on mitochondrial respiration for their energy needs are inherently more resistant. Additionally, transcriptomic hallmarks of hypoxia have been linked to resistance.[1][4]

Q6: Are there any known toxicities associated with this compound?

Due to its mechanism of action as a mitochondrial inhibitor, a key concern is cardiotoxicity.[2][7] High-energy-demand cells, such as cardiac cells, are particularly susceptible to mitochondrial toxins. The 1H-1,2,3-triazole motif within this compound's structure has been identified as a potential toxicophore responsible for this off-target effect.[7]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent anti-proliferative effects in vitro. Cell line has low dependence on OXPHOS.Screen a panel of cell lines with varying metabolic profiles. Use Seahorse XF analysis to determine the oxygen consumption rate (OCR) and select cell lines with high OCR.
Incorrect dosage or treatment duration.Perform a dose-response study with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and vary the incubation time (e.g., 24, 48, 72 hours).
Lack of in vivo efficacy in xenograft models. The tumor microenvironment promotes a glycolytic phenotype.Consider using patient-derived xenograft (PDX) models that more accurately reflect the metabolic heterogeneity of human tumors.
Poor bioavailability or rapid metabolism.Verify the dosing regimen and route of administration based on preclinical pharmacokinetic data.[11]
Unexpected cytotoxicity in non-cancerous cell lines. Off-target effects due to mitochondrial inhibition in high-energy-demand cells.Use lower concentrations of this compound and consider combination therapies to reduce the required dose. Monitor for markers of mitochondrial dysfunction in control cell lines.
Difficulty in detecting downstream signaling effects. The chosen time points for analysis are not optimal.Perform a time-course experiment to identify the peak of downstream effects, such as ROS production or apoptosis induction.
The cell line may have compensatory signaling pathways.Analyze multiple downstream markers, including ATP levels, ROS production, and activation of apoptosis-related proteins (e.g., cleaved caspase-3).

Data Summary Tables

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Key Findings
BT474Breast Cancer (HER2-overexpressing)5 nMHighly potent antiproliferative effect.[12]
LNCaPProstate Cancer (weak HER2 expression)53 nMMarked antiproliferative effects.[12]
LN-REC4Prostate Cancer (weak HER2 expression)90 nMMarked antiproliferative effects.[12]
T24Bladder Cancer (weak HER2 expression)91 nMMarked antiproliferative effects.[12]
NCI-H1975Non-Small Cell Lung CancerDose-dependentPromotes apoptosis and inhibits proliferation.[10]
A549Non-Small Cell Lung CancerDose-dependentSignificant antitumor activity.[10]

Table 2: In Vivo Efficacy of this compound

Tumor ModelTreatmentOutcome
UMUC-3 Xenograft10 or 20 mg/kg/day (oral)Significant inhibition of tumor growth.[12]
ACHN Xenograft10 or 20 mg/kg/day (oral)Significant inhibition of tumor growth.[12]
LN-REC4 XenograftNot specifiedSignificantly inhibits xenograft growth.[12]
NSCLC XenograftThis compound + CisplatinEnhanced tumor-suppressive effect compared to single agents.[10]
Glioblastoma (patient-derived and syngeneic models)This compoundDelays tumor progression and extends survival.[11]
Glioblastoma (patient-derived and syngeneic models)This compound + Radiotherapy/ChemotherapyAdditional survival advantage.[11]

Experimental Protocols

Protocol 1: Assessment of Cellular Respiration using Seahorse XF Analyzer

Objective: To determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells to assess their dependence on OXPHOS.

Methodology:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined density.

  • Allow cells to adhere and grow overnight.

  • The following day, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Calibrate the Seahorse XF Analyzer.

  • Run the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the metabolic phenotype of the cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS following this compound treatment.

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for the desired duration.

  • In the final 30 minutes of treatment, add a fluorescent ROS indicator (e.g., DCFDA) to the culture medium.

  • Incubate the cells at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Normalize the fluorescence readings to the number of viable cells.

Protocol 3: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate the cells for 72 hours.[12]

  • Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Visualizations

This compound's Mechanism of Action This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Leads to impaired ROS Reactive Oxygen Species (ROS) ETC->ROS Increased ATP ATP Production OXPHOS->ATP Decreased Proliferation Cell Proliferation ATP->Proliferation Reduced Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound's primary mechanism of action.

Workflow for Assessing this compound Sensitivity Start Start: Select Solid Tumor Cell Lines Metabolic_Screen Metabolic Profiling (Seahorse XF) Start->Metabolic_Screen Decision High OXPHOS Dependency? Metabolic_Screen->Decision Viability_Assay In Vitro Viability Assay (IC50 Determination) Decision->Viability_Assay Yes End_Resistant End: Resistant Model (Consider alternative therapies) Decision->End_Resistant No In_Vivo In Vivo Xenograft Studies Viability_Assay->In_Vivo Combination Combination Therapy Studies In_Vivo->Combination End_Sensitive End: Sensitive Model Combination->End_Sensitive

Caption: Experimental workflow to identify sensitive tumor models.

References

Mubritinib Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mubritinib (also known as TAK-165). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility and formulation challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO). One source indicates a solubility of ≥ 76.9 mg/mL in DMSO with gentle warming.[1] For in vivo studies, specific formulations are required to achieve appropriate bioavailability.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

This is a common issue when working with poorly soluble compounds dissolved in DMSO. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media or assay buffer, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.

  • Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help maintain solubility.

  • Increase the volume of the aqueous solution: Adding the DMSO stock to a larger volume of the aqueous solution while vortexing can facilitate rapid mixing and reduce the chances of localized high concentrations that lead to precipitation.

  • Consider using a surfactant: For some applications, the inclusion of a small, non-toxic amount of a surfactant like Tween® 80 can help to maintain the solubility of the compound in an aqueous solution.

Q3: What is a recommended formulation for in vivo oral administration of this compound?

A previously reported formulation for oral administration in mice consists of 10% DMSO, 2.5% Tween® 80, and 97.5% of 0.5% Carboxymethyl Cellulose (CMC) in water.[2] The compound should be weighed and the vehicle added immediately before dosing.

Q4: My this compound solution appears cloudy or has visible particles. What should I do?

Cloudiness or visible particles indicate that the compound is not fully dissolved or has precipitated out of solution.

  • For DMSO stock solutions: Try gentle warming and vortexing to fully dissolve the compound. If particles remain, the solution may be supersaturated. In this case, it is recommended to prepare a new stock solution at a slightly lower concentration.

  • For aqueous dilutions: This is likely due to precipitation. Refer to the troubleshooting steps in Q2. It is not recommended to use a cloudy solution for experiments as the actual concentration of the dissolved compound will be unknown and the particles may have unintended effects.

Q5: How should I store my this compound stock solutions?

Stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller volumes for single-use.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays

Possible Cause: Inconsistent dosing concentration due to precipitation of this compound in aqueous media.

Troubleshooting Steps:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).

  • Solubility Test: Perform a small-scale solubility test. Prepare your final dilution in the assay media and let it sit at the experimental temperature (e.g., 37°C) for the duration of your experiment. Check for precipitation at various time points.

  • Optimize Dilution Method: Follow the recommendations in FAQ Q2 to optimize your dilution protocol.

  • Consider a Different Formulation: If precipitation persists, consider preparing a stock solution in a different solvent or using a formulation with a solubilizing agent if compatible with your experimental system.

Issue 2: Low Bioavailability or High Variability in In Vivo Studies

Possible Cause: Poor absorption due to inadequate formulation.

Troubleshooting Steps:

  • Formulation Homogeneity: Ensure that your oral gavage formulation is a homogenous suspension. The use of suspending agents like CMC is crucial. Vortex the suspension thoroughly before each animal is dosed.

  • Particle Size Reduction: For poorly soluble drugs, reducing the particle size of the active pharmaceutical ingredient (API) can improve dissolution and absorption.[3][4] While this is an advanced technique, it is a key consideration in formulation development.

  • Alternative Formulations: Consider exploring other lipid-based or amorphous solid dispersion formulations, which are common strategies for improving the oral bioavailability of poorly soluble compounds.[3][5][6]

  • Route of Administration: If oral bioavailability remains a challenge, consider if an alternative route of administration, such as intraperitoneal injection, is feasible for your study, though this will require a different formulation suitable for parenteral administration.

Data Presentation

Table 1: this compound Solubility

SolventSolubilityNotes
WaterPoorly Soluble---
DMSO≥ 76.9 mg/mLGentle warming may be required.[1]
EthanolSparingly SolubleRequires further empirical testing.
MethanolSparingly SolubleRequires further empirical testing.

Table 2: Example In Vivo Formulation for Oral Administration

ComponentConcentrationPurposeReference
This compound25 mg/kgActive Pharmaceutical Ingredient[2]
DMSO10%Solubilizing Agent[2]
Tween® 802.5%Surfactant/Emulsifier[2]
0.5% CMC97.5%Suspending Agent/Vehicle[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional), warming block or water bath.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar mass of this compound). c. Vortex the solution vigorously for 2-5 minutes. d. If the compound is not fully dissolved, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing. Sonication for a short period can also be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
  • Materials: this compound DMSO stock solution, pre-warmed (37°C) sterile aqueous buffer or cell culture media, sterile tubes, vortex mixer.

  • Procedure: a. Determine the final concentration of this compound and DMSO required for your experiment. b. Add the required volume of the pre-warmed aqueous solution to a sterile tube. c. While vortexing the aqueous solution, add the required volume of the this compound DMSO stock solution dropwise. d. Continue to vortex for 30-60 seconds to ensure rapid and complete mixing. e. Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates EGFR EGFR This compound This compound (Intended Target) This compound->HER2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Intended HER2 signaling pathway inhibited by this compound.

Mitochondrial_Inhibition_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ComplexI Complex I ComplexI->ETC ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->ComplexI Inhibits Cell_Growth Cancer Cell Growth ATP->Cell_Growth Supports

Caption: this compound's inhibition of mitochondrial Complex I.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Solubility Solubility Screening (DMSO, Ethanol, etc.) Formulation Formulation Optimization (e.g., with Tween 80, CMC) Solubility->Formulation VehiclePrep Prepare Dosing Vehicle Formulation->VehiclePrep StockPrep Prepare DMSO Stock Solution WorkingPrep Prepare Aqueous Working Solution StockPrep->WorkingPrep CellAssay Cell-Based Assay WorkingPrep->CellAssay Dosing Oral Administration VehiclePrep->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic Problem Precipitation in Aqueous Solution? CheckDMSO Final DMSO Concentration > 0.5%? Problem->CheckDMSO ReduceDMSO Reduce DMSO Concentration CheckDMSO->ReduceDMSO Yes WarmBuffer Use Pre-warmed (37°C) Buffer? CheckDMSO->WarmBuffer No Success Solution is Clear: Proceed with Experiment ReduceDMSO->Success TryWarming Warm the Buffer WarmBuffer->TryWarming No AddSurfactant Consider Adding Surfactant (e.g., Tween 80) WarmBuffer->AddSurfactant Yes TryWarming->Success AddSurfactant->Success

Caption: Troubleshooting logic for this compound precipitation.

References

Validation & Comparative

Efficacy of Mubritinib in HER2-positive vs. HER2-negative cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Mubritinib's Efficacy in Cancer Cells: A Tale of Two Targets

This compound (TAK-165) has been a subject of evolving scientific understanding. Initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), recent evidence has unveiled a distinct mechanism of action centered on mitochondrial function. This guide provides a comprehensive comparison of this compound's efficacy in HER2-positive and HER2-negative cancer cells, presenting the key experimental data that has shaped our understanding of this compound.

Dual Mechanisms of Action: HER2 Inhibition vs. Mitochondrial Targeting

This compound was first characterized as a powerful inhibitor of HER2 tyrosine kinase, demonstrating high selectivity over other kinases such as EGFR, FGFR, and PDGFR.[1] This action was thought to impede the downstream PI3K-Akt and MAPK signaling pathways, crucial for cell proliferation and survival in HER2-overexpressing cancers.[1]

However, a growing body of research has challenged this initial hypothesis. Several studies now provide compelling evidence that this compound's primary anti-cancer effect stems from its ability to inhibit Complex I of the mitochondrial electron transport chain (ETC).[2][3][4][5][6] This action disrupts oxidative phosphorylation (OXPHOS), a metabolic pathway upon which certain cancer cells are highly dependent.[3][4] Some research even suggests that this compound does not directly interact with HER2 at all, and its effects on HER2 phosphorylation are minimal compared to established HER2 inhibitors like Lapatinib.[2][7]

This guide will present the efficacy data in the context of both proposed mechanisms, reflecting the historical and current understanding of this compound's function.

Quantitative Analysis of this compound's Anti-proliferative Effects

The following tables summarize the in vitro efficacy of this compound across a range of cancer cell lines, categorized by their HER2 expression status. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 1: Efficacy of this compound in HER2-Positive/Overexpressing Cancer Cells
Cell LineCancer TypeHER2 StatusIC50 ValueCitation
BT-474Breast CancerOverexpressing5 nM[1]
BT-474Breast CancerOverexpressing6 nM (HER2 kinase inhibition)[1][8]
Table 2: Efficacy of this compound in Cancer Cells with Weak or Negative HER2 Expression
Cell LineCancer TypeHER2 StatusIC50 ValueCitation
LNCaPProstate CancerWeakly Expressing53 nM[1]
LN-REC4Prostate CancerWeakly Expressing90 nM[1]
T24Bladder CancerWeakly Expressing91 nM[1]
UMUC-3Bladder CancerNot Specified1.81 µM[1]
PC-3Prostate CancerVery Faintly Expressing4.62 µM[1][8]
HT1376Bladder CancerEGFR-Overexpressing>25 µM[1]
ACHNRenal CancerEGFR-Overexpressing>25 µM[1]

The data indicates that while this compound is highly potent in the HER2-overexpressing BT-474 cell line, it also demonstrates significant activity in cell lines with weak HER2 expression.[1] Its lack of efficacy in cells with very faint HER2 expression or those overexpressing EGFR suggests that its effects are not solely dependent on HER2 inhibition.[1] These findings are consistent with the mitochondrial inhibition hypothesis, where sensitivity would be dictated by a cell's reliance on oxidative phosphorylation.[3][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for assessing this compound's efficacy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer PI3K PI3K HER2->PI3K RAS RAS HER2->RAS This compound This compound (Proposed Initial Target) This compound->HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Initially proposed mechanism of this compound via HER2 pathway inhibition.

Mitochondrial_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cell_fate Cellular Effects This compound This compound ComplexI Complex I This compound->ComplexI Inhibition ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP CellDeath Cell Cycle Arrest, Apoptosis ATP->CellDeath Decreased ATP leads to

Revised mechanism: this compound inhibits mitochondrial Complex I.

Experimental_Workflow start Start: Cancer Cell Culture step1 Seed cells into multi-well plates start->step1 step2 Add varying concentrations of this compound step1->step2 step3 Incubate for a defined period (e.g., 72h) step2->step3 step4 Assess cell viability/ proliferation (e.g., MTT/SRB assay) step3->step4 step5 Measure absorbance/ fluorescence step4->step5 step6 Data Analysis: Calculate IC50 values step5->step6 end End: Determine Potency step6->end

General workflow for an in vitro cell proliferation assay.

Experimental Protocols

The data presented in this guide is based on established methodologies. Below are detailed protocols for the key experiments used to evaluate this compound's efficacy.

Cell Proliferation Assay (IC50 Determination)

This protocol is used to measure the anti-proliferative effects of this compound and determine its IC50 value.

  • Cell Seeding : Cancer cell lines (e.g., BT-474, LNCaP, PC-3) are seeded into 6-well or 96-well plates at a predetermined density and cultured overnight to allow for attachment.[1]

  • Drug Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[1]

  • Incubation : The cells are treated continuously for a period of 72 hours.[1]

  • Viability Measurement : After the incubation period, cell viability is assessed. Common methods include:

    • Direct Cell Counting : Cells are trypsinized and counted using a hemocytometer or an automated cell counter.[1]

    • MTT Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • SRB (Sulforhodamine B) Assay : This assay measures cellular protein content.

  • Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[1]

HER2/ErbB2 Tyrosine Kinase Inhibition Assay (Western Blot)

This protocol is used to determine if this compound inhibits the phosphorylation of the HER2 receptor.

  • Cell Culture and Treatment : HER2-overexpressing cells, such as BT-474, are seeded on 24-well plates and cultured overnight.[1] The cells are then treated with various concentrations of this compound for a short period (e.g., 2 hours).[1]

  • Cell Lysis : After incubation, the cells are harvested directly into a sodium dodecyl sulfate (SDS)-sample buffer to prepare total cell extracts.[1]

  • SDS-PAGE and Western Blotting :

    • Equal amounts of total protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • The separated proteins are then transferred onto a polyvinylidene fluoride (PVDF) membrane.[1]

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated HER2 (p-HER2). A separate blot may be run with an antibody for total HER2 as a loading control.

  • Detection and Analysis : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Protein bands are visualized using an enhanced chemiluminescent (ECL) detection method and imaged.[1] The intensity of the p-HER2 bands is quantified to determine the extent of inhibition at different this compound concentrations, allowing for the calculation of an IC50 for kinase inhibition.[1]

Conclusion

The case of this compound highlights a critical aspect of drug development: the potential for compounds to possess mechanisms of action different from their intended design. While initially identified as a potent HER2 inhibitor with significant efficacy in HER2-positive breast cancer cells, subsequent research has strongly indicated that its primary mode of anti-cancer activity is through the inhibition of mitochondrial Complex I.[2][4][5][6]

This dual-identity does not diminish its potential as a therapeutic agent. Instead, it recontextualizes its application, suggesting that its efficacy may be more accurately predicted by a tumor's metabolic profile—specifically its dependence on oxidative phosphorylation—rather than its HER2 status alone. For researchers and drug developers, this compound serves as a compelling example of the need for thorough mechanism-of-action studies and the continuous re-evaluation of a compound's biological activity.

References

Mubritinib in Primary Effusion Lymphoma: A Comparative Analysis of Electron Transport Chain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanism and efficacy of Mubritinib in comparison to other electron transport chain inhibitors for the treatment of Primary Effusion Lymphoma (PEL).

Primary Effusion Lymphoma (PEL) is an aggressive B-cell non-Hodgkin's lymphoma with a poor prognosis, creating an urgent need for novel therapeutic strategies. Recent research has identified this compound (TAK-165) as a potent inhibitor of PEL cell growth.[1][2][3] While initially developed as a receptor tyrosine kinase (RTK) inhibitor targeting HER2/ErbB2, its efficacy in PEL is attributed to a distinct mechanism: the disruption of mitochondrial oxidative phosphorylation (OXPHOS) via inhibition of the electron transport chain (ETC) complex I.[1][3][4][5][6] This guide provides a comparative analysis of this compound and other ETC inhibitors in the context of PEL, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shift from RTK to ETC Inhibition

This compound's anti-PEL activity is not mediated through its original target, HER2/ErbB2.[6] Instead, at nanomolar concentrations, it selectively inhibits the maximal oxygen consumption rate (OCR) in PEL cells, leading to changes in ATP/ADP and ATP/AMP ratios.[1][3][4][5] This disruption of the ETC is central to its therapeutic effect. Studies have shown that other ETC complex I inhibitors, such as Rotenone and Deguelin, also exhibit significant growth inhibition of PEL cells, further validating the dependence of these cancer cells on OXPHOS.[1][3][4][6] In contrast, other RTK inhibitors have failed to show a similar effect.[1][3]

Beyond its impact on cellular metabolism, this compound has been shown to inhibit the binding of the Kaposi's sarcoma-associated herpesvirus (KSHV) latency-associated nuclear antigen (LANA) to the viral terminal repeat (TR) DNA.[1][3][5] This action, however, does not induce the KSHV lytic cycle.[1][3] The dual activities of inhibiting both LANA binding and the ETC may contribute to its potent and selective anti-PEL effects.[4]

Comparative Efficacy of ETC Inhibitors in PEL

Experimental data demonstrates the selective potency of this compound against KSHV-positive PEL cell lines compared to KSHV-negative B-cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound and other relevant compounds.

CompoundTargetBC-1 (PEL, KSHV+) GI50BCBL-1 (PEL, KSHV+) GI50BJAB (Burkitt's, KSHV-) GI50Ramos (Burkitt's, KSHV-) GI50
This compound ETC Complex I 7.49 nM 17.1 nM 1.62 µM 0.16 µM
RotenoneETC Complex INot explicitly quantified in the same study, but showed PEL cell growth inhibition.[1][3][4][6]Not explicitly quantified in the same study, but showed PEL cell growth inhibition.[1][3][4][6]Not explicitly quantified in the same study.Not explicitly quantified in the same study.
DeguelinETC Complex INot explicitly quantified in the same study, but showed PEL cell growth inhibition.[1][3][4][6]Not explicitly quantified in the same study, but showed PEL cell growth inhibition.[1][3][4][6]Not explicitly quantified in the same study.Not explicitly quantified in the same study.
CytarabineDNA SynthesisLess selective for PEL cells compared to this compound.[5]Less selective for PEL cells compared to this compound.[5]
CamptothecinTopoisomerase ILess selective for PEL cells compared to this compound.[5]Less selective for PEL cells compared to this compound.[5]

Data compiled from supplementary materials of a 2020 Oncotarget publication.[7]

The data clearly indicates that this compound is significantly more potent in KSHV-positive PEL cell lines (nanomolar range) compared to KSHV-negative lines (micromolar range), highlighting its therapeutic window.

Cellular Effects of this compound in PEL

Treatment of PEL cells with this compound leads to distinct cellular outcomes:

  • Cell Cycle Arrest: this compound induces cell cycle arrest, with an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[1][2][6]

  • Apoptosis: The increase in the sub-G1 population is accompanied by a corresponding increase in Annexin V staining, confirming the induction of apoptosis.[1][2][6]

These effects are observed at nanomolar concentrations in PEL cells, while significantly higher concentrations are required to impact KSHV-negative B-cells.[7]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the effects of this compound on PEL cells.

Cell Viability and Growth Inhibition (GI50) Assay
  • Cell Culture: PEL cell lines (e.g., BC-1, BCBL-1) and control KSHV-negative B-cell lines (e.g., BJAB, Ramos) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well. A serial dilution of this compound or other test compounds is added to the wells. A DMSO control is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis
  • Cell Treatment: PEL cells are treated with this compound (e.g., 15 nM) or a DMSO control for 72 hours.[7]

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle are quantified using flow cytometry analysis software.

Chromatin Immunoprecipitation (ChIP) Assay for LANA Binding
  • Cell Treatment and Crosslinking: BCBL-1 cells are treated with this compound (e.g., 15 nM) or DMSO for 72 hours.[5] Cells are then crosslinked with 1% formaldehyde for 10 minutes at room temperature.

  • Cell Lysis and Sonication: Crosslinked cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for LANA or a control IgG.

  • Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.

  • Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.

  • qPCR Analysis: The amount of LANA-bound DNA is quantified by quantitative PCR (qPCR) using primers specific for the KSHV terminal repeat (TR) region. A negative control region of the viral or cellular genome is also analyzed to ensure specificity.[5]

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus ETC_Complex_I ETC Complex I OXPHOS Oxidative Phosphorylation ETC_Complex_I->OXPHOS e- transfer Cell_Viability PEL Cell Viability & Proliferation ATP ATP Production OXPHOS->ATP ATP->Cell_Viability supports KSHV_Episome KSHV Episome (TR region) LANA LANA LANA->KSHV_Episome binds to This compound This compound This compound->ETC_Complex_I inhibits This compound->LANA inhibits binding Rotenone_Deguelin Rotenone / Deguelin Rotenone_Deguelin->ETC_Complex_I inhibit Apoptosis Apoptosis

Caption: Mechanism of action of this compound and other ETC inhibitors in PEL.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis & Outcome Start PEL & Control Cell Lines Treatment Treat with this compound (or other inhibitors) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle ChIP ChIP-qPCR (LANA Binding) Treatment->ChIP GI50 Determine GI50 Values Viability->GI50 ApoptosisQuant Quantify Apoptosis & Cell Cycle Arrest CellCycle->ApoptosisQuant LANABindingQuant Quantify LANA Binding Inhibition ChIP->LANABindingQuant Conclusion Conclusion: This compound selectively inhibits PEL cell growth via ETC inhibition

Caption: Workflow for evaluating this compound's efficacy in PEL cell lines.

References

Unveiling the True Identity of Mubritinib: A Mitochondrial Toxin, Not a HER2 Inhibitor, in HER2-Null Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Once lauded as a selective HER2 inhibitor, recent scientific evidence has recast Mubritinib (formerly TAK-165) in a new light, revealing its primary mechanism of action in HER2-null cancer models to be the potent inhibition of mitochondrial respiratory complex I. This paradigm shift repositions this compound as a therapeutic candidate for cancers reliant on oxidative phosphorylation (OXPHOS), irrespective of their HER2 status. This guide provides a comprehensive comparison of this compound with other mitochondrial complex I inhibitors, supported by experimental data, to validate its revised mechanism of action for researchers, scientists, and drug development professionals.

Recent studies have demonstrated that this compound's anti-cancer effects in cells with low or absent HER2 expression are not a result of on-target HER2 inhibition but rather a potent off-target effect on mitochondrial function.[1][2][3] This was conclusively shown by experiments where this compound failed to significantly inhibit HER2 phosphorylation in contrast to known HER2 inhibitors like Lapatinib.[1] Instead, its efficacy is attributed to the disruption of the mitochondrial electron transport chain (ETC) at complex I, leading to decreased ATP production, reduced oxygen consumption, and increased production of reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][4][5]

This guide will delve into the experimental evidence supporting this revised mechanism and compare this compound's performance against other well-characterized mitochondrial complex I inhibitors, such as Rotenone, Metformin, and the clinical-stage compound IACS-010759.

Comparative Efficacy of Mitochondrial Complex I Inhibitors

The following table summarizes the in vitro efficacy of this compound and its counterparts in various cancer cell lines, highlighting their potency as mitochondrial complex I inhibitors.

CompoundTargetCancer Model(s)Key Efficacy Readout (IC50)Reference(s)
This compound Mitochondrial Complex IAcute Myeloid Leukemia (AML), CardiomyocytesUbiquinone reduction inhibition (~500 nM)[2]
Primary Effusion Lymphoma (PEL)Selective inhibition of maximal Oxygen Consumption Rate (OCR)[5]
Rotenone Mitochondrial Complex IMCF-7 (Breast Cancer)Strong growth inhibition, apoptosis induction[6]
Colon CancerDownregulation of p-AKT and p-mTOR[7]
Metformin Mitochondrial Complex IVarious Cancer CellsInhibition of cellular proliferation (mM concentrations)[8][9]
IACS-010759 Mitochondrial Complex IBrain Cancer, AMLOCR Inhibition (1.4 nM)[10]
ER+ Breast Cancer PDXTumor regression or stable disease[11]

Deciphering the Mechanism: Key Experimental Validations

The reclassification of this compound's mechanism of action is supported by a series of key experiments that differentiate its activity from traditional HER2 inhibitors and align it with mitochondrial toxins.

Experimental Workflow: Differentiating HER2 Inhibition from Mitochondrial Toxicity

experimental_workflow Experimental workflow to validate this compound's mechanism. cluster_her2 HER2 Inhibition Pathway cluster_mito Mitochondrial Inhibition Pathway her2_cells HER2+ Cancer Cells mubritinib_her2 Treat with this compound her2_cells->mubritinib_her2 lapatinib Treat with Lapatinib (Control) her2_cells->lapatinib western_blot Western Blot for p-HER2 mubritinib_her2->western_blot lapatinib->western_blot result_her2 Result: This compound shows minimal p-HER2 inhibition vs. Lapatinib western_blot->result_her2 Compare p-HER2 levels her2_null_cells HER2-null Cancer Cells mubritinib_mito Treat with this compound her2_null_cells->mubritinib_mito rotenone Treat with Rotenone (Control) her2_null_cells->rotenone seahorse Seahorse Assay (OCR) mubritinib_mito->seahorse atp_assay ATP Production Assay mubritinib_mito->atp_assay rotenone->seahorse rotenone->atp_assay result_mito Result: This compound and Rotenone significantly decrease OCR and ATP production seahorse->result_mito Compare OCR atp_assay->result_mito Compare ATP levels

Caption: Differentiating this compound's effect on HER2 signaling versus mitochondrial respiration.

This compound's Impact on the Electron Transport Chain

This compound directly inhibits complex I of the electron transport chain, a critical component for cellular energy production. This inhibition disrupts the flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis.

signaling_pathway This compound's inhibition of mitochondrial complex I. cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome C C3->CytC C4 Complex IV CytC->C4 O2 O₂ C4->O2 e- H2O H₂O C4->H2O ATP_Synthase ATP Synthase Proton_Gradient Proton Gradient ATP_Synthase->Proton_Gradient ATP ATP Proton_Gradient->ATP Drives ATP Synthesis This compound This compound This compound->C1

Caption: this compound's inhibitory action on Complex I of the electron transport chain.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Western Blot for HER2 Phosphorylation
  • Cell Culture and Treatment: Plate HER2-positive cancer cells (e.g., BT-474) and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a positive control (e.g., Lapatinib) for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated HER2 (p-HER2) and total HER2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize p-HER2 levels to total HER2.

Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
  • Cell Seeding: Seed cancer cells (HER2-null) in a Seahorse XF cell culture microplate and allow them to attach.

  • Drug Treatment: Pre-treat cells with this compound, Rotenone (positive control), or vehicle for a specified time.

  • Assay Preparation: Replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator.

  • Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Measure the oxygen consumption rate (OCR) at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

ATP Production Assay
  • Cell Culture and Treatment: Culture HER2-null cancer cells and treat them with this compound, a positive control (e.g., oligomycin), or vehicle.

  • Lysis and ATP Measurement: Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the ATP levels to the total protein concentration of each sample.

Conclusion

The compelling body of evidence necessitates a re-evaluation of this compound's therapeutic potential. Its robust activity as a mitochondrial complex I inhibitor, independent of HER2 expression, opens new avenues for its application in HER2-null cancers that are metabolically reliant on oxidative phosphorylation. This guide provides the foundational data and experimental context for researchers to further explore and validate this compound's true mechanism of action, paving the way for its rational development in a new era of cancer metabolism-targeted therapies.

References

Mubritinib's Kinase Profile: A Comparative Analysis of Cross-Reactivity with EGFR and Src

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Mubritinib (TAK-165), a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, demonstrates a high degree of selectivity with minimal cross-reactivity against other key tyrosine kinases such as the epidermal growth factor receptor (EGFR) and Src. This high selectivity is a critical attribute in targeted cancer therapy, potentially leading to a more favorable safety profile by minimizing off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity, supported by experimental data and detailed methodologies for researchers in drug development and oncology.

This compound was developed as a targeted therapy for cancers that overexpress HER2.[1] Its mechanism of action involves the inhibition of HER2 autophosphorylation, a key step in the activation of downstream signaling pathways that promote cell proliferation and survival.[2] Extensive preclinical studies have characterized its kinase inhibition profile, revealing a remarkable specificity for HER2.

Comparative Inhibitory Activity

Quantitative analysis of this compound's inhibitory potency against HER2, EGFR, and Src reveals a significant therapeutic window. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight this compound's preferential binding to and inhibition of HER2.

Kinase TargetIC50 (nM)Fold Selectivity vs. HER2Reference
HER2/ErbB2 6-[2][3]
EGFR >25,000>4000[2]
Src Not specified, but noted to have no activity>4000[2]

Table 1: Comparative IC50 values of this compound against HER2, EGFR, and Src. The data illustrates the high selectivity of this compound for HER2.

As indicated in Table 1, this compound inhibits HER2 at a low nanomolar concentration (IC50 = 6 nM).[2][3] In contrast, its inhibitory activity against EGFR is significantly lower, with an IC50 value exceeding 25 µM in EGFR-overexpressing cell lines.[2] This represents a selectivity of over 4000-fold for HER2 compared to EGFR.[2] Similarly, studies have shown no significant inhibitory activity against other tyrosine kinases, including Src, at concentrations where HER2 is potently inhibited.[2]

While primarily a HER2 inhibitor, some research suggests that this compound may also function as a reversible inhibitor of EGFR under certain conditions.[4] More recent studies have also uncovered an alternative mechanism of action for this compound, identifying it as an inhibitor of the mitochondrial electron transport chain (ETC) complex I.[5][6][7] This finding suggests that this compound's anticancer effects may not be solely dependent on its HER2 inhibitory activity in all cellular contexts.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the signaling pathways of its primary target, HER2, and the closely related EGFR, as well as the downstream effector Src.

cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK Src Src EGFR->Src Ligand Ligand Ligand->EGFR Binds & Activates This compound This compound This compound->HER2 Inhibits Akt Akt PI3K->Akt Downstream Signaling Downstream Signaling Akt->Downstream Signaling MAPK->Downstream Signaling Src->Downstream Signaling

Figure 1: Simplified signaling pathways of HER2, EGFR, and Src, indicating this compound's primary target.

The experimental validation of a kinase inhibitor's selectivity and potency is a cornerstone of preclinical drug development. A typical workflow for assessing the inhibitory activity of a compound like this compound is outlined below.

Start Start Cell_Culture Cell Culture (e.g., BT474 for HER2) Start->Cell_Culture Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Incubate with Primary & Secondary Antibodies (p-HER2, Total HER2) Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (Densitometry, IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for determining kinase inhibition using Western Blot analysis.

Experimental Protocols

The determination of this compound's inhibitory activity and selectivity involves a series of well-established biochemical and cell-based assays.

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.

  • Assay Preparation : A reaction mixture is prepared containing the purified kinase (e.g., HER2, EGFR, or Src), a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a suitable buffer with magnesium ions.

  • Inhibitor Addition : The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP and incubated for a specific time at an optimal temperature (e.g., 30°C).

  • Termination : The reaction is stopped, often by adding a solution like phosphoric acid.

  • Detection : The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Western Blot for HER2 Phosphorylation Inhibition

To assess the effect of this compound on HER2 activity within a cellular context, Western blotting is a widely used technique.[2]

  • Cell Culture and Treatment : HER2-overexpressing cancer cells (e.g., BT474 breast cancer cell line) are cultured under standard conditions.[2] The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).[2]

  • Cell Lysis : After treatment, the cells are washed and then lysed using a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in each cell lysate is determined using a standard method like the Bradford or BCA assay to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer : Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of HER2 (p-HER2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection : A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imaging system.

  • Stripping and Re-probing : To normalize for the amount of protein loaded, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody that detects the total amount of HER2 protein, regardless of its phosphorylation state.

  • Densitometry and Analysis : The intensity of the bands corresponding to p-HER2 and total HER2 is quantified using densitometry software. The ratio of p-HER2 to total HER2 is calculated for each treatment condition, and the IC50 value for the inhibition of HER2 phosphorylation is determined.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Mubritinib Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Mubritinib derivatives, focusing on their dual roles as inhibitors of both the human epidermal growth factor receptor 2 (HER2) and the mitochondrial electron transport chain (ETC) complex I. Emerging research, notably from Stephenson et al. (2020), suggests that the primary anticancer mechanism of this compound may be driven by its potent inhibition of mitochondrial respiration, a finding that has significant implications for its therapeutic application and future drug design.[1][2][3]

Introduction to this compound

This compound (TAK-165) was initially developed as a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, with a reported IC50 of 6 nM.[4][5][6] Overexpression of HER2 is a key driver in several cancers, particularly breast cancer, making it a critical therapeutic target. However, recent studies have unveiled a compelling off-target activity of this compound as a powerful inhibitor of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[1][2][7][8] This dual activity has sparked a re-evaluation of its mechanism of action and has opened new avenues for the development of targeted cancer therapies.

This guide will objectively compare the performance of this compound and its derivatives, with a focus on the structural modifications that influence their inhibitory activities against both HER2 and mitochondrial complex I.

Structure-Activity Relationship (SAR) Analysis

The core structure of this compound consists of an oxazole scaffold linked to a trifluoromethylphenyl group and a phenoxybutyl-triazole moiety. SAR studies have revealed that modifications to these key components can significantly impact its biological activity.

SAR for Mitochondrial Complex I Inhibition

A pivotal study by Stephenson et al. (2020) investigated a library of this compound derivatives to elucidate the structural requirements for mitochondrial complex I inhibition. Their findings identified the 1H-1,2,3-triazole ring as a "toxicophore," a chemical entity responsible for the observed mitochondrial toxicity.[1][2][3] The table below summarizes the key findings from this study, comparing the inhibitory activity of various this compound derivatives on mitochondrial complex I.

Table 1: SAR of this compound Derivatives on Mitochondrial Complex I Inhibition

CompoundModification from this compoundComplex I Inhibition (IC50, nM)Key Observation
This compound (1) -19.2Potent inhibitor of mitochondrial complex I.[7]
Derivative (2) Trifluoromethylphenyl replaced with phenylActiveThe trifluoromethyl group is not essential for complex I inhibition.
Derivative (3) Trifluoromethylphenyl replaced with 4-methoxyphenylActiveElectron-donating groups on the phenyl ring are tolerated.
Derivative (4) Trifluoromethylphenyl replaced with 4-(dimethylamino)phenylActiveStrong electron-donating groups are also tolerated.
Derivative (5) 1H-1,2,3-triazol-1-yl replaced with 1H-1,2,3-triazol-4-ylInactiveThe position of the nitrogen linkage in the triazole ring is critical for activity.
Derivative (6) 1H-1,2,3-triazol-1-yl replaced with 1H-1,2,4-triazol-1-ylInactiveThe specific triazole isomer is crucial for inhibition.
Derivative (7) 1H-1,2,3-triazol-1-yl replaced with 1H-imidazol-1-ylActiveA 1,3-amidine-like motif within the heterocycle appears to be the key toxicophore.[7]
Derivative (8) 1H-1,2,3-triazol-1-yl replaced with 1H-pyrazol-1-ylInactiveThe arrangement of nitrogen atoms in the heterocyclic ring is critical.

Data and observations are based on the findings reported by Stephenson et al. (2020).[1][2][3][7]

SAR for HER2 Inhibition

It has been proposed that the reported HER2 inhibition by this compound in cellular assays might be an indirect consequence of ATP depletion resulting from potent mitochondrial complex I inhibition.[2] The activation of the energy sensor AMPK due to reduced cellular ATP can lead to the phosphorylation and subsequent inhibition of HER2, potentially explaining the observed effects on HER2 signaling pathways.[2] Further studies are required to definitively deconvolute the direct versus indirect inhibitory effects of this compound derivatives on HER2.

Signaling Pathways

The dual activity of this compound and its derivatives impacts two critical cellular pathways: the HER2 signaling cascade and the mitochondrial electron transport chain.

HER2 Signaling Pathway

This compound was initially shown to block HER2 phosphorylation, leading to the downregulation of downstream pro-survival pathways, including the PI3K-Akt and MAPK pathways.[5]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation This compound This compound This compound->HER2 Inhibits Phosphorylation

HER2 Signaling Pathway Inhibition by this compound.
Mitochondrial Electron Transport Chain

The more recently discovered mechanism involves the inhibition of complex I of the mitochondrial electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS).

Mitochondrial_ETC cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP Mubritinib_Derivatives This compound Derivatives (with 1,2,3-triazole) Mubritinib_Derivatives->Complex_I Inhibits NADH NADH NADH->Complex_I O2 O₂ O2->Complex_IV

Inhibition of Mitochondrial Complex I by this compound Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

HER2 Phosphorylation Inhibition Assay (Western Blot)

This protocol is adapted from standard procedures for assessing protein phosphorylation.[5]

  • Cell Culture and Treatment:

    • Seed HER2-overexpressing cancer cells (e.g., BT-474) in 6-well plates and culture overnight.

    • Treat the cells with various concentrations of this compound derivatives or vehicle control (DMSO) for a specified duration (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-Tyr1248) and total HER2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-HER2 signal to the total HER2 signal to determine the extent of phosphorylation inhibition. The IC50 value is calculated from a dose-response curve.[5]

Mitochondrial Complex I Activity Assay (Oxygen Consumption Rate)

This protocol is based on the methodology described by Stephenson et al. (2020) for measuring rotenone-sensitive oxygen consumption.[2]

OCR_Workflow Start Start: Cancer Cell Culture Pretreatment Pre-treat cells with This compound derivatives or controls (e.g., Rotenone) Start->Pretreatment Permeabilization Permeabilize plasma membrane (e.g., with PMP) Pretreatment->Permeabilization Substrate_Addition Add Complex I substrates (Pyruvate, Malate, ADP) Permeabilization->Substrate_Addition OCR_Measurement1 Measure Oxygen Consumption Rate (OCR) Substrate_Addition->OCR_Measurement1 Rotenone_Addition Add Rotenone (Complex I inhibitor) OCR_Measurement1->Rotenone_Addition OCR_Measurement2 Measure Rotenone-insensitive OCR Rotenone_Addition->OCR_Measurement2 Analysis Calculate Rotenone-sensitive OCR (OCR₁ - OCR₂) OCR_Measurement2->Analysis

Workflow for Measuring Oxygen Consumption Rate.
  • Cell Culture:

    • Culture cancer cells in a Seahorse XF cell culture microplate.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound derivatives, a positive control (e.g., rotenone), and a vehicle control.

  • Cell Permeabilization:

    • Permeabilize the plasma membrane of the cells using a reagent like plasma membrane permeabilizer (PMP) to allow direct access of substrates to the mitochondria.

  • Substrate Injection and OCR Measurement:

    • Use a Seahorse XF Analyzer to inject substrates that fuel complex I-linked respiration, such as pyruvate, malate, and ADP.

    • Measure the basal oxygen consumption rate (OCR).

  • Inhibitor Injection and OCR Measurement:

    • Inject rotenone, a specific inhibitor of complex I, to block complex I-dependent respiration.

    • Measure the resulting OCR, which represents non-mitochondrial oxygen consumption and complex II-driven respiration.

  • Data Analysis:

    • The rotenone-sensitive OCR, which is a direct measure of complex I activity, is calculated by subtracting the rotenone-insensitive OCR from the basal OCR.

    • IC50 values for complex I inhibition are determined from the dose-response curves of the this compound derivatives.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The SAR analysis of this compound derivatives reveals a fascinating dual-targeting profile. While initially developed as a HER2 inhibitor, compelling evidence now points to the potent inhibition of mitochondrial complex I as a primary mechanism of its anticancer activity. The 1H-1,2,3-triazole moiety has been identified as a critical toxicophore for this mitochondrial effect, and modifications to this heterocycle can ablate this activity.

This understanding has several implications for drug development:

  • Rational Design of Selective Inhibitors: The SAR data can guide the design of new derivatives that are either selective for mitochondrial complex I or have attenuated mitochondrial toxicity while retaining or enhancing HER2 inhibition.

  • Targeting Metabolic Vulnerabilities: The potent mitochondrial inhibition by this compound and its active derivatives can be exploited to target cancers that are highly dependent on oxidative phosphorylation.

  • Re-evaluation of Existing Kinase Inhibitors: The case of this compound highlights the importance of comprehensive off-target profiling, as mitochondrial toxicity may be an underappreciated mechanism of action for other kinase inhibitors.

Future research should focus on conducting direct comparative SAR studies of this compound derivatives against both HER2 and mitochondrial complex I to fully elucidate their dual-targeting potential. This will enable the development of next-generation anticancer agents with improved efficacy and safety profiles, tailored to the specific molecular and metabolic vulnerabilities of different tumor types.

References

Safety Operating Guide

Navigating the Safe Handling of Mubritinib: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Mubritinib. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure regulatory compliance. This compound, a selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, requires careful handling due to its potential health hazards.

Immediate Safety and Personal Protective Equipment (PPE)

Contradictory safety data sheets exist for this compound. While one supplier suggests no special handling is required, another classifies it as toxic if swallowed and potentially causing genetic defects.[1] Therefore, a conservative approach is essential. The following personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure.

PPE CategoryRequired Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or goggles; face shield if splashing is a risk
Body Protection Laboratory coat; consider a disposable gown for larger quantities
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a risk of aerosolization.

Operational Plans: Handling and Storage

Adherence to strict operational protocols is crucial to maintain a safe working environment.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.

  • Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Secure Location: Store this compound in a tightly sealed container in a locked, designated area.

  • Temperature: Store at room temperature.[2] For long-term stability, some suppliers recommend storage at -20°C. Always consult the supplier's specific instructions.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Ingestion Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.

  • Containment: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it with household waste.[1] For 48-72 hours after use in a clinical or home setting, bodily waste should be handled with care, and contaminated materials should be double-bagged.[3]

This compound's Mechanism of Action: A Visual Pathway

This compound is a potent and selective inhibitor of the HER2 (also known as ErbB2) receptor tyrosine kinase.[4][5] Its mechanism involves blocking the phosphorylation of HER2, which in turn downregulates key downstream signaling pathways, including the PI3K-Akt and MAPK pathways, ultimately inhibiting cell proliferation.[5]

Mubritinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Receptor P_HER2 Phosphorylated HER2 HER2->P_HER2 Phosphorylation This compound This compound This compound->HER2 Inhibits PI3K PI3K P_HER2->PI3K MAPK MAPK P_HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation

Caption: this compound inhibits HER2 phosphorylation and downstream signaling.

Experimental Protocols: In Vitro Assays

The following are generalized protocols for common in vitro experiments involving this compound, based on published research.[5][6]

Antiproliferative Assay
  • Cell Seeding: Plate cancer cell lines (e.g., BT474, LNCaP) in 6-well plates and culture overnight.[5]

  • Treatment: Add varying concentrations of this compound (dissolved in DMSO) to the cells.[5]

  • Incubation: Treat the cells continuously for 72 hours.[5]

  • Cell Counting: After incubation, harvest and count the cells to measure the antiproliferative activity.[5]

HER2 Phosphorylation Assay (Western Blot)
  • Cell Seeding: Seed HER2-overexpressing cells (e.g., BT474) in 24-well plates and culture overnight.[6]

  • Treatment: Add different concentrations of this compound and incubate for 2 hours.[6]

  • Cell Lysis: Harvest the cells directly into an SDS-sample buffer.[6]

  • Electrophoresis: Run the cell extracts on an SDS-PAGE gel.[6]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated HER2 and total HER2, followed by secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) method to detect the protein bands and quantify the inhibition of HER2 phosphorylation.[6]

By implementing these safety measures and protocols, research professionals can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental results.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.